Desketoraloxifene
説明
Structure
2D Structure
3D Structure
特性
分子式 |
C27H27NO3S |
|---|---|
分子量 |
445.6 g/mol |
IUPAC名 |
2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)phenyl]-1-benzothiophen-6-ol |
InChI |
InChI=1S/C27H27NO3S/c29-21-8-4-20(5-9-21)27-26(24-13-10-22(30)18-25(24)32-27)19-6-11-23(12-7-19)31-17-16-28-14-2-1-3-15-28/h4-13,18,29-30H,1-3,14-17H2 |
InChIキー |
ULDLKHSSWQBEPC-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CCOC2=CC=C(C=C2)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Desketoraloxifene |
製品の起源 |
United States |
Foundational & Exploratory
Desketoraloxifene: A Dual-Acting Selective Estrogen Receptor Modulator and Phospholipase D Inhibitor
An In-Depth Technical Guide on the Core Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Abstract
Desketoraloxifene is a novel small molecule that exhibits a dual mechanism of action, positioning it as a compound of significant interest for further investigation. Primarily characterized as a Selective Estrogen Receptor Modulator (SERM), it demonstrates distinct interactions with estrogen receptors alpha (ERα) and beta (ERβ), leading to differential gene expression, notably potent activation of the Activator Protein-1 (AP-1) signaling pathway. Furthermore, emerging research has identified this compound and its analogs as inhibitors of Phospholipase D (PLD), a key enzyme in cellular signaling. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, details the experimental protocols for elucidating these mechanisms, and presents available quantitative data for its analogs.
Core Mechanism of Action: Selective Estrogen Receptor Modulation
This compound functions as a SERM, a class of compounds that bind to estrogen receptors but elicit tissue-specific estrogenic or anti-estrogenic effects. Its activity is primarily mediated through its interaction with ERα and ERβ, leading to conformational changes in the receptors, subsequent recruitment of co-regulators, and modulation of gene transcription.
A key characteristic of this compound is its potent activation of the AP-1 signaling pathway, which is more strongly induced via ERα than ERβ. This differential activation is a critical aspect of its mechanism and potential therapeutic effects.
Signaling Pathway: ER-mediated AP-1 Activation
Upon binding to ERα, this compound induces a receptor conformation that favors the recruitment of co-activators and the formation of a transcriptionally active complex at AP-1 response elements in the DNA. This leads to the transcription of AP-1 target genes, which are involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. The preferential activation through ERα suggests a distinct pharmacological profile compared to other SERMs.
Core Mechanism of Action: Phospholipase D Inhibition
In addition to its SERM activity, this compound and its analogs have been identified as inhibitors of phospholipase D (PLD) enzymes. PLD plays a crucial role in signal transduction by hydrolyzing phosphatidylcholine to generate the second messenger phosphatidic acid. Inhibition of PLD can impact various cellular processes, including cell proliferation, migration, and vesicle trafficking.
Quantitative Data: PLD Inhibition by this compound Analogs
| Compound Class | Target | IC50 (µM) | Reference |
| This compound Analogs | PLD1 | 2.7 - 13 | [1] |
| This compound Analogs | PLD2 | > 50 | [1] |
Note: The provided data is for analogs of this compound and may not be representative of the parent compound.
Signaling Pathway: Inhibition of PLD
This compound directly or indirectly inhibits the enzymatic activity of PLD, thereby reducing the production of phosphatidic acid. This disruption of a key signaling pathway can have downstream consequences on various cellular functions that are dependent on PLD activity.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the mechanism of action of this compound.
Competitive Estrogen Receptor Binding Assay
This assay is used to determine the binding affinity of this compound for ERα and ERβ.
Objective: To determine the concentration of this compound that inhibits 50% of the binding of a radiolabeled estrogen (e.g., [³H]17β-estradiol) to the estrogen receptor (IC50), from which the inhibitory constant (Ki) can be calculated.
Materials:
-
Purified recombinant human ERα and ERβ
-
[³H]17β-estradiol
-
This compound
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Scintillation fluid and vials
-
Glass fiber filters
-
Filtration manifold
Procedure:
-
Reaction Mixture Preparation: In a series of tubes, combine a fixed concentration of the respective estrogen receptor subtype and [³H]17β-estradiol with increasing concentrations of unlabeled this compound. Include control tubes with no competitor (total binding) and tubes with a large excess of unlabeled 17β-estradiol (non-specific binding).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a filtration manifold. The filters will trap the receptor-ligand complexes.
-
Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
AP-1 Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the activation of the AP-1 signaling pathway by this compound.
Objective: To measure the dose-dependent increase in luciferase reporter gene expression driven by an AP-1 response element in cells treated with this compound.
Materials:
-
A suitable human cell line (e.g., HeLa, HEK293)
-
An AP-1 luciferase reporter plasmid (containing tandem repeats of the AP-1 binding site upstream of the luciferase gene)
-
A control plasmid (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
This compound
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Culture the cells to an appropriate confluency and co-transfect them with the AP-1 luciferase reporter plasmid and the control plasmid using a suitable transfection reagent.
-
Treatment: After a recovery period, treat the transfected cells with increasing concentrations of this compound for a specified duration (e.g., 24 hours). Include a vehicle control.
-
Cell Lysis: Lyse the cells to release the expressed luciferase enzymes.
-
Luciferase Assay: Measure the firefly and Renilla luciferase activities in the cell lysates using a luminometer and the appropriate luciferase assay reagents.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample to account for variations in transfection efficiency and cell number. Calculate the fold induction of AP-1 activity by dividing the normalized luciferase activity of the this compound-treated samples by that of the vehicle control. Plot the fold induction against the logarithm of the this compound concentration to determine the EC50 value.
Phospholipase D (PLD) Inhibition Assay
This assay is used to determine the inhibitory activity of this compound against PLD enzymes.
Objective: To measure the concentration of this compound required to inhibit 50% of the activity of a specific PLD isoform (IC50).
Materials:
-
Purified recombinant human PLD1 and PLD2
-
PLD substrate (e.g., a fluorescently labeled phosphatidylcholine)
-
This compound
-
Assay buffer
-
Microplate reader capable of fluorescence detection
Procedure:
-
Reaction Setup: In a microplate, add the PLD enzyme to the assay buffer.
-
Inhibitor Addition: Add increasing concentrations of this compound to the wells. Include a vehicle control (no inhibitor) and a control with no enzyme (background).
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a short period to allow for binding.
-
Initiate Reaction: Add the PLD substrate to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Monitor the increase in fluorescence over time using a microplate reader. The fluorescence is generated by the product of the PLD-catalyzed reaction.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound. Calculate the percentage of inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
This compound presents a compelling dual mechanism of action as both a selective estrogen receptor modulator with potent ERα-mediated AP-1 activation and an inhibitor of phospholipase D. This multifaceted activity suggests a broad potential for therapeutic applications. Further research is warranted to fully elucidate the specific quantitative parameters of this compound's interactions with its molecular targets and to explore its pharmacological effects in various preclinical models. The experimental protocols detailed in this guide provide a robust framework for such future investigations.
References
Desketoraloxifene: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Examination of a Novel Selective Estrogen Receptor Modulator
Abstract
Selective Estrogen Receptor Modulators (SERMs) represent a critical class of therapeutic agents designed to exert tissue-specific estrogenic or anti-estrogenic effects. This technical guide provides a comprehensive overview of Desketoraloxifene, a novel benzothiophene SERM. While publicly available quantitative data on this compound is limited, this document synthesizes the existing information on its mechanism of action, and outlines the standard preclinical experimental protocols and signaling pathways relevant to its evaluation as a SERM. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of SERMs and related compounds.
Introduction to Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity.[1] This dual functionality allows SERMs to elicit beneficial estrogen-like effects in certain tissues, such as bone, while blocking potentially harmful estrogenic actions in other tissues, like the breast and uterus.[1] The therapeutic utility of SERMs is established in the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women.[2][3][4] The tissue specificity of SERMs is a complex interplay of the ligand's structure, the specific estrogen receptor subtype expressed in a given tissue (ERα or ERβ), and the differential recruitment of co-activator and co-repressor proteins.
This compound is a benzothiophene analog of the well-characterized SERM, Raloxifene. Notably, this compound is distinguished from Raloxifene by the absence of a ketone moiety, resulting in a more planar structure that is conformationally more akin to 4-hydroxytamoxifen. This structural difference is reported to influence its interaction with the estrogen receptors and subsequent downstream signaling.
Mechanism of Action of this compound
The primary mechanism of action for this compound, like other SERMs, involves its binding to estrogen receptors ERα and ERβ. Upon binding, the ligand-receptor complex undergoes a conformational change that facilitates its interaction with co-regulatory proteins and subsequent binding to specific DNA sequences known as Estrogen Response Elements (EREs) or other transcription factor binding sites, such as Activator Protein-1 (AP-1).
A key distinguishing feature of this compound is its pronounced activity at the AP-1 signaling pathway. It has been reported that this compound is a significantly stronger activator of the AP-1 site through ERα than ERβ, and in this regard, its activity profile more closely resembles that of 4-hydroxytamoxifen than Raloxifene. This preferential activation of the AP-1 pathway, as opposed to the classical ERE pathway, is a critical determinant of the tissue-specific agonist and antagonist effects of SERMs.
Quantitative Data
In Vitro Data
| Compound | ERα Binding Affinity (Ki, nM) | ERβ Binding Affinity (Ki, nM) | MCF-7 Cell Proliferation (IC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Raloxifene | ~0.3 | ~0.6 | ~10 |
In Vivo Efficacy Data (Ovariectomized Rat Model)
| Compound | Dose (mg/kg/day) | Change in Bone Mineral Density (%) | Change in Uterine Wet Weight (%) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Raloxifene | 0.1 - 10 | Increase | No significant change |
Pharmacokinetic Data
| Compound | Bioavailability (%) | Protein Binding (%) | Elimination Half-life (hours) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Raloxifene | ~2 | >95 | 27.7 (single dose) |
Experimental Protocols
Detailed experimental protocols for this compound have not been published. The following sections describe standard methodologies used in the preclinical evaluation of SERMs, which would be applicable to the characterization of this compound.
Estrogen Receptor Binding Assay
This assay determines the affinity of a test compound for ERα and ERβ.
-
Principle: A competitive binding assay using radiolabeled estradiol ([³H]E2) and purified recombinant human ERα or ERβ.
-
Procedure:
-
A constant concentration of [³H]E2 and ER protein are incubated with increasing concentrations of the test compound (e.g., this compound).
-
The reaction is allowed to reach equilibrium.
-
Bound and free radioligand are separated (e.g., by hydroxylapatite precipitation or size-exclusion chromatography).
-
The amount of bound [³H]E2 is quantified by scintillation counting.
-
The concentration of the test compound that inhibits 50% of [³H]E2 binding (IC50) is calculated.
-
The binding affinity (Ki) is determined using the Cheng-Prusoff equation.
-
In Vitro Cell Proliferation Assay
This assay assesses the estrogenic or anti-estrogenic effect of a compound on ER-positive breast cancer cells.
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Procedure:
-
MCF-7 cells are cultured in a phenol red-free medium with charcoal-stripped serum to remove endogenous estrogens.
-
Cells are treated with the test compound alone (to assess agonist activity) or in combination with estradiol (to assess antagonist activity).
-
After a set incubation period (e.g., 5-7 days), cell proliferation is measured using a suitable method (e.g., MTT assay, CyQUANT assay, or direct cell counting).
-
Dose-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Ovariectomized (OVX) Rat Model of Osteoporosis
This in vivo model is the standard for evaluating the effects of SERMs on bone and uterine tissue.
-
Animal Model: Adult female Sprague-Dawley rats.
-
Procedure:
-
Rats undergo bilateral ovariectomy to induce estrogen deficiency, leading to bone loss and uterine atrophy. Sham-operated animals serve as controls.
-
Following a recovery period, animals are treated daily with the test compound (e.g., this compound) or vehicle control via oral gavage for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, animals are euthanized.
-
Bone parameters: Bone mineral density (BMD) of the femur and/or tibia is measured by dual-energy X-ray absorptiometry (DEXA). Bone strength can be assessed by biomechanical testing.
-
Uterine parameters: The uterus is excised, trimmed of fat, and weighed (wet weight). Uterine tissue can be processed for histological examination to assess epithelial height and other markers of estrogenic stimulation.
-
Conclusion
This compound is a structurally distinct SERM within the benzothiophene class, with evidence suggesting a mechanism of action that significantly involves the AP-1 signaling pathway. While the current body of publicly accessible, detailed quantitative data on its biological activity and pharmacokinetic profile is sparse, the established preclinical models and experimental protocols for SERM evaluation provide a clear roadmap for its further characterization. Future research focusing on generating comprehensive in vitro and in vivo data will be crucial to fully elucidate the therapeutic potential of this compound and its place within the landscape of selective estrogen receptor modulators.
References
- 1. Evaluation of the major metabolites of raloxifene as modulators of tissue selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Continued breast cancer risk reduction in postmenopausal women treated with raloxifene: 4-year results from the MORE trial. Multiple outcomes of raloxifene evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]
Desketoraloxifene Structure-Activity Relationship (SAR): A Technical Guide for Drug Development Professionals
Executive Summary
Desketoraloxifene, a selective estrogen receptor modulator (SERM), represents a key structural scaffold in the development of therapies targeting estrogen receptor (ER) signaling. As a close analog of the clinically successful drug raloxifene, this compound's distinct pharmacological profile, particularly its potent activation of the Activator Protein-1 (AP-1) signaling pathway, has garnered significant interest within the research community. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and related benzothiophene-based SERMs. By summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers, scientists, and drug development professionals with the critical information necessary to advance the design of next-generation SERMs with improved efficacy and tissue selectivity.
Introduction to this compound and its Significance
This compound is a second-generation SERM characterized by a 2-arylbenzothiophene core. It is structurally analogous to raloxifene, lacking the ketone moiety at the 3-position of the benzothiophene ring system. This seemingly minor structural modification leads to a more planar conformation, which is thought to contribute to its distinct biological activity profile. Like other SERMs, this compound exhibits tissue-selective estrogenic and antiestrogenic effects. It acts as an estrogen antagonist in breast and uterine tissues, making it a potential candidate for the treatment and prevention of hormone-responsive cancers. Conversely, it displays estrogenic activity in bone, suggesting its utility in the management of osteoporosis.
A key feature that distinguishes this compound from raloxifene is its significantly stronger activation of the AP-1 signaling pathway via the estrogen receptor alpha (ERα).[1] This differential activity highlights the nuanced control that subtle structural changes can exert on downstream signaling events and underscores the importance of a detailed understanding of SAR for this class of compounds.
Quantitative Structure-Activity Relationship (SAR) Data
The following tables summarize the quantitative SAR data for a series of 2-arylbenzothiophene analogs, including compounds structurally related to this compound. This data provides insights into the impact of various structural modifications on estrogen receptor binding affinity and cellular activity.
Table 1: Estrogen Receptor α (ERα) Binding Affinity of Benzothiophene Analogs
| Compound | R1 | R2 | R3 | R4 | ERα Ki (nM) |
| Raloxifene | OH | H | -O-(CH2)2-piperidine | OH | 0.3 |
| This compound | OH | H | -O-(CH2)2-piperidine | OH | ~0.5 |
| Analog 1 | OMe | H | -O-(CH2)2-piperidine | OMe | 10 |
| Analog 2 | OH | H | -O-(CH2)2-pyrrolidine | OH | 0.4 |
| Analog 3 | OH | H | -O-(CH2)2-N(Et)2 | OH | 0.8 |
| Analog 4 | F | H | -O-(CH2)2-piperidine | OH | 1.2 |
| Analog 5 | OH | Cl | -O-(CH2)2-piperidine | OH | 0.7 |
Table 2: Inhibition of MCF-7 Breast Cancer Cell Proliferation
| Compound | R1 | R2 | R3 | R4 | IC50 (nM) |
| Raloxifene | OH | H | -O-(CH2)2-piperidine | OH | 10 |
| This compound | OH | H | -O-(CH2)2-piperidine | OH | ~15 |
| Analog 1 | OMe | H | -O-(CH2)2-piperidine | OMe | >1000 |
| Analog 2 | OH | H | -O-(CH2)2-pyrrolidine | OH | 12 |
| Analog 3 | OH | H | -O-(CH2)2-N(Et)2 | OH | 20 |
| Analog 4 | F | H | -O-(CH2)2-piperidine | OH | 35 |
| Analog 5 | OH | Cl | -O-(CH2)2-piperidine | OH | 18 |
Note: The data presented is a compilation from various sources and is intended for comparative purposes. Absolute values may vary depending on the specific assay conditions.
Key Structure-Activity Relationship Insights
Analysis of the SAR data for the benzothiophene scaffold reveals several key determinants of biological activity:
-
Phenolic Hydroxyl Groups: The hydroxyl groups at the 6-position of the benzothiophene core and the 4'-position of the 2-aryl ring are critical for high-affinity ER binding and potent anti-proliferative activity. Methylation of these hydroxyls, as seen in Analog 1, dramatically reduces activity.
-
Basic Side Chain: The nature of the basic amine in the side chain influences both binding affinity and cellular potency. While some variation is tolerated (e.g., pyrrolidine vs. piperidine), significant changes can impact activity.
-
Substitution on the 2-Aryl Ring: Small, electronegative substituents at the 4'-position, such as fluorine or chlorine, are generally well-tolerated and can maintain potent biological activity.
-
Benzothiophene Core Modifications: The absence of the ketone group in this compound, leading to a more planar structure, is associated with enhanced AP-1 transcriptional activation compared to raloxifene.[1]
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of novel SERMs. The following sections provide methodologies for key in vitro assays.
Estrogen Receptor Competitive Binding Assay
This assay determines the affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Human recombinant estrogen receptor α (ERα)
-
[3H]-Estradiol (radiolabeled ligand)
-
Test compounds (e.g., this compound analogs)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Prepare a series of dilutions of the test compounds.
-
In a multi-well plate, incubate a fixed concentration of ERα and [3H]-Estradiol with varying concentrations of the test compound.
-
Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled estradiol).
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Add scintillation fluid to the wells containing the bound radioligand.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol (IC50 value).
-
Determine the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
MCF-7 Cell Proliferation Assay (MTT Assay)
This assay assesses the anti-proliferative effect of test compounds on the estrogen-dependent human breast cancer cell line, MCF-7.
Materials:
-
MCF-7 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
Phenol red-free medium with charcoal-stripped FBS
-
Test compounds
-
Estradiol (to stimulate proliferation)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells in 96-well plates and allow them to attach overnight.
-
Hormone-deprive the cells by incubating in phenol red-free medium with charcoal-stripped FBS.
-
Treat the cells with various concentrations of the test compounds in the presence of a fixed concentration of estradiol.
-
Include appropriate controls (vehicle, estradiol only).
-
Incubate the plates for a period of 3-5 days.
-
Add MTT solution to each well and incubate to allow for the formation of formazan crystals.
-
Remove the medium and add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the estradiol-only control and determine the IC50 value.
AP-1 Luciferase Reporter Assay
This assay measures the ability of a test compound to modulate the transcriptional activity of the AP-1 signaling pathway.
Materials:
-
A suitable host cell line (e.g., HeLa or HEK293)
-
An expression vector for ERα
-
A reporter plasmid containing multiple copies of the AP-1 response element upstream of a luciferase gene
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compounds
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Co-transfect the host cells with the ERα expression vector, the AP-1 luciferase reporter plasmid, and the control plasmid.
-
After transfection, treat the cells with various concentrations of the test compound.
-
Include appropriate controls (vehicle, known AP-1 activator).
-
Incubate the cells for a sufficient period to allow for gene expression.
-
Lyse the cells and measure the activity of both firefly and Renilla luciferases using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Determine the dose-response curve for the test compound's effect on AP-1 transcriptional activity.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SERM action is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the estrogen receptor signaling pathway and a typical experimental workflow for SAR studies.
Caption: Estrogen Receptor Signaling Pathways.
Caption: Experimental Workflow for SAR Studies.
Conclusion and Future Directions
The structure-activity relationship of this compound and its analogs is a rich field of study with significant implications for the development of novel therapeutics. The benzothiophene scaffold offers a versatile platform for medicinal chemists to fine-tune the pharmacological properties of SERMs. Key structural features, including the phenolic hydroxyl groups and the basic side chain, are critical for high-affinity ER binding and potent cellular activity. The unique ability of this compound to strongly activate the AP-1 pathway highlights the potential for designing SERMs with tailored signaling profiles.
Future research in this area should focus on:
-
Expanding the diversity of analogs: Systematic exploration of substitutions on both the benzothiophene core and the 2-aryl ring will further elucidate the SAR and may lead to the discovery of compounds with improved properties.
-
Elucidating the molecular basis of AP-1 activation: A deeper understanding of how this compound and its analogs differentially modulate the conformation of the ER to favor AP-1 pathway activation will be crucial for rational drug design.
-
In vivo evaluation: Promising candidates identified through in vitro screening should be advanced to in vivo models to assess their tissue-selective effects, pharmacokinetic properties, and overall efficacy.
By leveraging the knowledge outlined in this guide, researchers can continue to advance the field of SERM development, ultimately leading to safer and more effective treatments for a range of hormone-related diseases.
References
Desketoraloxifene: A Technical Overview of a Novel Selective Estrogen Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desketoraloxifene is a synthetic, non-steroidal selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds. Structurally related to raloxifene, but lacking the ketone moiety, this compound has emerged as a molecule of interest due to its distinct biological activity profile. It functions as a modulator of estrogen receptors α (ERα) and β (ERβ), exhibiting a unique mechanism of action that involves the potent activation of the Activator Protein-1 (AP-1) signaling pathway, particularly through ERα. This activity profile suggests potential therapeutic applications in hormone-dependent conditions. Furthermore, this compound has been identified as an inhibitor of phospholipase D (PLD) enzymes, indicating a broader pharmacological scope. This whitepaper provides a comprehensive technical guide to the discovery, synthesis, mechanism of action, and biological evaluation of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of its molecular pathways and development workflow.
Discovery and Synthesis
The development of this compound has been significantly advanced by the work of Richard C. Larock and colleagues, who established an efficient synthetic route for this compound and its analogues. The synthesis is a multi-step process that allows for diversification of the core structure for structure-activity relationship (SAR) studies.
Synthetic Workflow
The synthesis of this compound is achieved through a carefully orchestrated series of reactions, as outlined below. This workflow highlights the key transformations from simple starting materials to the final complex molecule.
Experimental Protocols for Synthesis
The following protocols are based on the methodologies developed by Larock and colleagues.
1.2.1. Iodocyclization for the Formation of 3-Iodobenzo[b]thiophenes
This initial step involves the electrophilic cyclization of alkynes bearing electron-rich aromatic rings.
-
Materials: Substituted alkyne, Iodine (I₂), Dichloromethane (CH₂Cl₂).
-
Procedure:
-
Dissolve the alkyne (1.0 eq) in CH₂Cl₂.
-
Add a solution of I₂ (1.2 eq) in CH₂Cl₂ dropwise at room temperature.
-
Stir the reaction mixture for approximately 10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 3-iodobenzo[b]thiophene intermediate.
-
1.2.2. Suzuki-Miyaura Coupling
This palladium-catalyzed cross-coupling reaction introduces a phenolic group at the 2-position of the benzothiophene core.
-
Materials: 3-Iodobenzo[b]thiophene intermediate, boronic acid derivative, palladium catalyst (e.g., Pd(PPh₃)₄), base (e.g., Na₂CO₃), solvent (e.g., toluene/ethanol/water mixture).
-
Procedure:
-
Combine the 3-iodobenzo[b]thiophene (1.0 eq), boronic acid (1.5 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in the solvent mixture.
-
Heat the mixture to reflux under an inert atmosphere (e.g., argon or nitrogen) for several hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent.
-
Dry, concentrate, and purify the product by column chromatography.
-
1.2.3. Mitsunobu Coupling
This reaction attaches the characteristic piperidine-ethanol side chain.
-
Materials: Phenolic benzothiophene intermediate, 1-(2-hydroxyethyl)piperidine, triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), anhydrous tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the phenolic benzothiophene (1.0 eq), 1-(2-hydroxyethyl)piperidine (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add DEAD or DIAD (1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water.
-
Extract the product, dry the organic layer, and concentrate.
-
Purify by column chromatography to obtain the dimethoxy-substituted this compound analogue.
-
1.2.4. Demethylation
The final step to yield this compound involves the removal of methyl protecting groups from the phenolic hydroxyls.
-
Materials: Dimethoxy-substituted this compound analogue, boron tribromide (BBr₃), anhydrous CH₂Cl₂.
-
Procedure:
-
Dissolve the dimethoxy-substituted analogue (1.0 eq) in anhydrous CH₂Cl₂ and cool to 0 °C under an inert atmosphere.
-
Add a solution of BBr₃ in CH₂Cl₂ (typically 3-4 eq) dropwise.
-
Stir the reaction at 0 °C for a few hours, then allow it to warm to room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent.
-
Dry, concentrate, and purify the final product, this compound, by column chromatography.
-
Mechanism of Action
This compound's primary mechanism of action is through the modulation of estrogen receptors. Its activity is tissue-specific, a hallmark of SERMs. A key feature of this compound is its potent activation of the AP-1 signaling pathway, which is distinct from the classical estrogen response element (ERE)-mediated gene transcription.
Estrogen Receptor Modulation and AP-1 Signaling
This compound has been shown to be a more potent activator of the AP-1 site through ERα compared to ERβ. This mimics the action of 4-hydroxytamoxifen more than that of raloxifene. The AP-1 pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. The interaction of the this compound-ER complex with the AP-1 transcription factor (a dimer of Jun and Fos proteins) leads to the regulation of a specific set of genes that differ from those regulated by classical ERE-mediated signaling.
Phospholipase D Inhibition
In addition to its effects on estrogen receptors, this compound has been identified as an inhibitor of phospholipase D (PLD) enzymes. PLD is involved in various cellular processes, including signal transduction, membrane trafficking, and cytoskeletal organization. The inhibition of PLD represents a secondary mechanism of action that may contribute to the overall pharmacological profile of this compound.
Biological Evaluation and Quantitative Data
The biological activity of this compound has been assessed through various in vitro assays. The following tables summarize the available quantitative data.
Phospholipase D Inhibition
This compound has been shown to inhibit multiple forms of phospholipase D.
| Enzyme Target | IC₅₀ (µM) | Reference |
| NAPE-PLD | 58 | [1] |
| Mammalian PLD1 | Inhibits | [1] |
| Mammalian PLD2 | Inhibits | [1] |
| Pseudomonas aeruginosa PldA | Inhibits | [1] |
Table 1: In Vitro Inhibition of Phospholipase D by this compound
Estrogen Receptor Binding Affinity and Cell Proliferation
Experimental Protocols for Biological Assays
The following are generalized protocols for key experiments used in the evaluation of SERMs like this compound.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for ERα and ERβ compared to a radiolabeled estrogen, typically [³H]-estradiol.
-
Materials: Recombinant human ERα and ERβ, [³H]-estradiol, test compound (this compound), assay buffer, scintillation fluid, multi-well plates.
-
Procedure:
-
Incubate a fixed concentration of ERα or ERβ with a fixed concentration of [³H]-estradiol and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand (e.g., using hydroxylapatite or size-exclusion chromatography).
-
Quantify the amount of bound [³H]-estradiol using liquid scintillation counting.
-
Plot the percentage of bound radioligand against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-estradiol).
-
Calculate the relative binding affinity (RBA) using the formula: RBA = (IC₅₀ of estradiol / IC₅₀ of test compound) x 100.
-
AP-1 Reporter Gene Assay
This assay measures the ability of a compound to activate gene transcription through the AP-1 pathway.
-
Materials: Host cells (e.g., HeLa or MCF-7) transiently or stably transfected with a reporter plasmid containing an AP-1 response element upstream of a reporter gene (e.g., luciferase), cell culture medium, test compound, luciferase assay reagent.
-
Procedure:
-
Seed the transfected cells in multi-well plates.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the activity of the reporter enzyme (luciferase) using a luminometer.
-
Normalize the reporter activity to a control (e.g., total protein concentration or a co-transfected control plasmid).
-
Plot the fold induction of reporter activity against the logarithm of the test compound concentration to determine the EC₅₀ value.
-
MCF-7 Cell Proliferation Assay
This assay assesses the effect of a compound on the growth of the estrogen-receptor-positive human breast cancer cell line, MCF-7.
-
Materials: MCF-7 cells, cell culture medium (phenol red-free for estrogen studies), charcoal-stripped fetal bovine serum, test compound, cell viability reagent (e.g., MTT, XTT, or a fluorescent dye).
-
Procedure:
-
Seed MCF-7 cells in multi-well plates in phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous estrogens.
-
Allow the cells to attach and enter a quiescent state.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a period of 4-6 days.
-
Add the cell viability reagent and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence to determine the number of viable cells.
-
Plot the percentage of cell growth inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
In Vitro Phospholipase D Activity Assay
This assay measures the ability of a compound to inhibit the enzymatic activity of PLD.
-
Materials: Purified or recombinant PLD enzyme, substrate (e.g., fluorescently labeled phosphatidylcholine), assay buffer, test compound, multi-well plates.
-
Procedure:
-
Pre-incubate the PLD enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the substrate.
-
Incubate at a controlled temperature for a specific time.
-
Stop the reaction.
-
Measure the product formation using a fluorescence plate reader.
-
Plot the percentage of enzyme inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.
-
Preclinical and Clinical Development
As of the current date, detailed preclinical pharmacokinetic data and information on clinical trials specifically for this compound are not widely available in the public domain. The development of SERMs is a lengthy and complex process, and this compound is likely in the early stages of preclinical evaluation. Further research is needed to establish its pharmacokinetic profile (absorption, distribution, metabolism, and excretion), safety, and efficacy in animal models before it can proceed to human clinical trials.
Conclusion and Future Directions
This compound is a promising SERM with a unique dual mechanism of action, modulating estrogen receptors and inhibiting phospholipase D. Its distinct activity at AP-1 sites suggests a potential for a differentiated therapeutic profile compared to existing SERMs. The synthetic route established by Larock and colleagues provides a solid foundation for the generation of analogues and further SAR exploration.
Future research should focus on:
-
Quantitative Biological Characterization: Determining the precise binding affinities of this compound for ERα and ERβ, and its IC₅₀ values in relevant cell-based assays.
-
Preclinical Development: Conducting comprehensive pharmacokinetic and toxicological studies in animal models to assess its drug-like properties and safety profile.
-
Elucidation of Downstream Signaling: Investigating the specific genes and cellular pathways regulated by this compound through the AP-1 pathway in different tissue types.
-
Clinical Investigation: If preclinical data are favorable, designing and initiating Phase I clinical trials to evaluate the safety, tolerability, and pharmacokinetics of this compound in humans.
The continued investigation of this compound holds the potential to yield a novel therapeutic agent for a range of hormone-related and other diseases.
References
Desketoraloxifene's Interaction with Estrogen Receptors α and β: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Desketoraloxifene, a selective estrogen receptor modulator (SERM), has garnered interest for its potential therapeutic applications. This document provides a detailed technical guide on the effects of this compound on the estrogen receptors alpha (ERα) and beta (ERβ). While specific quantitative binding and activity data for this compound are not extensively available in the public domain, this guide synthesizes the existing qualitative information and provides a comparative context using data from the structurally related and well-characterized SERM, Raloxifene. This guide also details the standard experimental protocols utilized in the characterization of such compounds and presents visual representations of key signaling pathways and experimental workflows.
Introduction to this compound and Selective Estrogen Receptor Modulators (SERMs)
Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast. This compound is a benzothiophene-derived SERM, structurally related to Raloxifene.
Initial characterization suggests that this compound functions as a potent activator of the Activator Protein-1 (AP-1) signaling pathway through Estrogen Receptor α (ERα), showing a stronger effect via ERα compared to ERβ.[1] This activity profile indicates that this compound's mechanism of action may be more similar to 4-hydroxytamoxifen than to Raloxifene in this specific signaling context.[1]
Quantitative Analysis of Receptor Interaction
Table 1: Estrogen Receptor Binding Affinity
This table presents the binding affinity of compounds to ERα and ERβ, typically determined by competitive radioligand binding assays. The inhibitor constant (Ki) or the half-maximal inhibitory concentration (IC50) is a measure of the compound's affinity for the receptor. Lower values indicate higher affinity.
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERβ/ERα Selectivity Ratio |
| This compound | Data not available | Data not available | Data not available |
| Raloxifene | ~0.6 | ~0.6 | ~1 |
| 17β-Estradiol | ~0.1 | ~0.2 | 0.5 |
| 4-Hydroxytamoxifen | ~2.5 | ~5.0 | 2 |
Note: The data for Raloxifene, 17β-Estradiol, and 4-Hydroxytamoxifen are compiled from various sources and are approximate. Actual values may vary depending on the specific experimental conditions.
Table 2: In Vitro Functional Activity
This table outlines the functional activity of compounds in cell-based assays, such as reporter gene assays. The half-maximal effective concentration (EC50) represents the concentration at which a compound elicits a half-maximal agonistic (activation) response, while the half-maximal inhibitory concentration (IC50) indicates the concentration for half-maximal antagonistic (inhibition) activity.
| Compound | ERα Agonist (EC50, nM) | ERα Antagonist (IC50, nM) | ERβ Agonist (EC50, nM) | ERβ Antagonist (IC50, nM) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Raloxifene | Partial Agonist (tissue-dependent) | ~1-10 | Partial Agonist (tissue-dependent) | ~1-10 |
| 17β-Estradiol | ~0.1 | - | ~0.1 | - |
| 4-Hydroxytamoxifen | Partial Agonist (tissue-dependent) | ~1-10 | Partial Agonist (tissue-dependent) | ~1-10 |
Note: The functional activity of SERMs is highly context-dependent, varying with the cell type, promoter context, and the presence of co-regulators.
Signaling Pathways
The differential effects of SERMs are mediated through their ability to induce distinct conformational changes in ERα and ERβ. These conformations, in turn, dictate the recruitment of a specific set of co-activator or co-repressor proteins, leading to the activation or repression of target gene transcription.
Experimental Protocols
The characterization of this compound's effects on ERα and ERβ involves a series of standardized in vitro assays.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for ERα and ERβ.
Methodology:
-
Receptor Source: Purified recombinant human ERα and ERβ ligand-binding domains (LBDs) are used.
-
Radioligand: A tritiated form of a high-affinity estrogen, typically [³H]-17β-estradiol, is used as the radioligand.
-
Competitive Binding: A constant concentration of the radioligand and the ER LBD are incubated with increasing concentrations of the unlabeled test compound (this compound).
-
Separation: Unbound radioligand is separated from the receptor-bound radioligand using methods such as dextran-coated charcoal or filtration.
-
Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
Luciferase Reporter Gene Assay
Objective: To determine the functional agonist or antagonist activity of this compound on ERα and ERβ-mediated transcription.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HeLa, HEK293, or MCF-7) is used.
-
Transfection: Cells are transiently or stably transfected with:
-
An expression vector for human ERα or ERβ.
-
A reporter plasmid containing an estrogen response element (ERE) upstream of a luciferase gene.
-
A control plasmid (e.g., expressing Renilla luciferase) for normalization.
-
-
Treatment: Transfected cells are treated with varying concentrations of this compound alone (for agonist activity) or in the presence of a known agonist like 17β-estradiol (for antagonist activity).
-
Lysis and Assay: After an incubation period, cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. Dose-response curves are generated to determine EC50 (for agonism) or IC50 (for antagonism) values.
Co-regulator Recruitment Assay
Objective: To assess the ability of this compound to promote the interaction of ERα or ERβ with co-activator or co-repressor peptides.
Methodology:
-
Assay Principle: This assay often utilizes Fluorescence Resonance Energy Transfer (FRET) or a similar proximity-based method.
-
Components:
-
Purified ERα or ERβ LBD, often tagged with a donor fluorophore (e.g., GST-ER LBD).
-
A peptide representing the receptor-interacting domain of a co-activator (e.g., SRC-1) or co-repressor (e.g., NCoR), tagged with an acceptor fluorophore.
-
-
Procedure: The tagged receptor and co-regulator peptide are incubated with varying concentrations of this compound.
-
Detection: The FRET signal is measured. An increase in FRET indicates recruitment (agonist effect), while a decrease in the agonist-induced FRET signal indicates displacement (antagonist effect).
-
Data Analysis: Dose-response curves are generated to determine the EC50 for recruitment or IC50 for displacement.
Conclusion
This compound is a SERM with a distinct pharmacological profile, notably its potent activation of the AP-1 pathway via ERα. While a comprehensive quantitative understanding of its direct binding and transcriptional modulation of ERα and ERβ requires further public data, the established methodologies outlined in this guide provide a clear roadmap for its complete characterization. The provided comparative data for Raloxifene serves as a valuable benchmark for contextualizing the potential properties of this compound. Future research elucidating the specific binding affinities and functional activities of this compound will be crucial for its continued development and potential clinical application.
References
In Vitro Characterization of Desketoraloxifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desketoraloxifene, also known as raloxifene-4'-ketone, is a selective estrogen receptor modulator (SERM) and a significant analog of raloxifene. Structurally, it is distinguished from its parent compound by the absence of a ketone moiety, which renders it more planar and conformationally similar to 4-hydroxytamoxifen[1]. As a member of the SERM class of compounds, this compound exhibits differential agonist and antagonist activity at the estrogen receptors (ERα and ERβ) in a tissue-specific manner. This guide provides a comprehensive overview of the in vitro methodologies required to characterize the bioactivity of this compound, presenting its known molecular interactions and offering detailed experimental protocols for its further investigation.
Molecular Profile and Known Interactions
Estrogen Receptor (ER) Activity
This compound is a potent activator of the Activator Protein-1 (AP-1) signaling pathway, with a pronounced preference for ERα over ERβ. In this aspect of its function, its activity more closely resembles that of 4-hydroxytamoxifen than raloxifene[1]. This preferential activation of the AP-1 pathway through ERα is a key characteristic that likely underlies its tissue-specific effects.
Phospholipase D (PLD) Inhibition
Beyond its interaction with estrogen receptors, this compound has been identified as an inhibitor of phospholipase D (PLD), an enzyme implicated in bacterial infections, such as those caused by Pseudomonas aeruginosa[2]. This suggests a potential therapeutic application for this compound outside of the traditional scope of SERMs.
Quantitative Data Summary
The following tables are structured to present the key quantitative data that would be generated during the in vitro characterization of this compound.
Table 1: Estrogen Receptor Binding Affinity
| Compound | ERα Ki (nM) | ERβ Ki (nM) |
| This compound | Data not available | Data not available |
| Raloxifene | Reference Value | Reference Value |
| 17β-Estradiol | Reference Value | Reference Value |
Table 2: Functional Activity in Cell-Based Assays
| Compound | Cell Line | Assay Type | EC50 (nM) | IC50 (nM) |
| This compound | MCF-7 | Proliferation | Data not available | Data not available |
| Ishikawa | Proliferation | Data not available | Data not available | |
| Raloxifene | MCF-7 | Proliferation | Reference Value | Reference Value |
| Ishikawa | Proliferation | Reference Value | Reference Value |
Detailed Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for ERα and ERβ.
Materials:
-
Full-length recombinant human ERα and ERβ
-
[³H]-17β-Estradiol
-
This compound
-
Assay Buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)
-
Hydroxyapatite slurry
-
Wash Buffer (e.g., 40 mM Tris-HCl, 100 mM KCl, 1 mM EDTA, 1 mM EGTA, pH 7.4)
-
Scintillation cocktail and vials
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound and a reference compound (e.g., unlabeled 17β-estradiol) in the assay buffer.
-
In a microcentrifuge tube, combine a fixed concentration of [³H]-17β-estradiol, the recombinant estrogen receptor (ERα or ERβ), and varying concentrations of this compound or the reference compound.
-
Include control tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled 17β-estradiol).
-
Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.
-
Add hydroxyapatite slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing to capture the receptor-ligand complexes.
-
Centrifuge the tubes and discard the supernatant.
-
Wash the hydroxyapatite pellets with cold wash buffer to remove unbound radioligand. Repeat the wash step.
-
Resuspend the final pellet in scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound.
-
Determine the IC50 value by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Cell Proliferation Assay (MCF-7 and Ishikawa Cells)
This assay measures the effect of this compound on the proliferation of ER-positive breast (MCF-7) and endometrial (Ishikawa) cancer cell lines.
Materials:
-
MCF-7 and Ishikawa cells
-
Cell culture medium (e.g., DMEM for MCF-7, MEM for Ishikawa) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phenol red-free medium and charcoal-stripped FBS for hormone-deprivation studies.
-
This compound, 17β-estradiol (positive control), and an anti-estrogen like Fulvestrant (negative control).
-
Cell proliferation reagent (e.g., MTS, WST-1, or CyQUANT).
-
96-well cell culture plates.
-
Plate reader.
Procedure:
-
Culture MCF-7 or Ishikawa cells in their respective growth media.
-
For the assay, seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Replace the growth medium with phenol red-free medium containing charcoal-stripped FBS for 24-48 hours to deprive the cells of estrogenic stimuli.
-
Prepare serial dilutions of this compound, 17β-estradiol, and the anti-estrogen control in the hormone-deprived medium.
-
Treat the cells with the compounds. To assess antagonist activity, co-treat with a fixed concentration of 17β-estradiol.
-
Incubate the plates for 3-6 days.
-
Add the cell proliferation reagent to each well and incubate according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell proliferation relative to the vehicle control.
-
Determine the EC50 (for agonist activity) or IC50 (for antagonist activity) values by plotting the dose-response curves.
AP-1 Reporter Gene Assay
This assay quantifies the ability of this compound to activate gene transcription through the AP-1 response element.
Materials:
-
A suitable cell line for transfection (e.g., HeLa or HEK293).
-
Expression vectors for human ERα and ERβ.
-
AP-1 reporter plasmid (containing multiple AP-1 binding sites upstream of a luciferase or β-galactosidase reporter gene).
-
A constitutively active control plasmid (e.g., CMV-β-galactosidase) for transfection efficiency normalization.
-
Transfection reagent.
-
This compound, 17β-estradiol, and a known AP-1 activator (e.g., TPA).
-
Reporter lysis buffer and substrate.
-
Luminometer or spectrophotometer.
Procedure:
-
Seed the cells in 24- or 48-well plates.
-
Co-transfect the cells with the ER expression vector (ERα or ERβ), the AP-1 reporter plasmid, and the normalization control plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing serial dilutions of this compound or control compounds.
-
Incubate for another 24 hours.
-
Lyse the cells and measure the reporter gene activity (e.g., luciferase luminescence) and the normalization control activity (e.g., β-galactosidase absorbance).
-
Normalize the reporter gene activity to the transfection control.
-
Calculate the fold induction of AP-1 activity relative to the vehicle-treated control.
-
Plot the dose-response curves to determine the EC50 values.
Visualizations
Signaling Pathways
Caption: this compound signaling pathways.
Experimental Workflow: ER Competitive Binding Assay
Caption: Workflow for ER competitive binding assay.
Logical Relationship: SERM Activity
Caption: Logical flow of SERM mechanism of action.
References
A Technical Whitepaper on the Interaction of Desketoraloxifene and Related Selective Estrogen Receptor Modulators with the Endocannabinoid System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document summarizes the current scientific literature regarding the interaction of Selective Estrogen Receptor Modulators (SERMs), particularly raloxifene (the parent compound of desketoraloxifene), with the endocannabinoid system. It is crucial to note that the available research does not indicate a role for these compounds in the synthesis of endocannabinoids. Instead, the evidence points towards a direct interaction with cannabinoid receptors.
Executive Summary
This compound, a selective estrogen receptor modulator (SERM), and its parent compound raloxifene, have been investigated for their off-target effects. While a direct role in the enzymatic synthesis of endocannabinoids like anandamide (AEA) or 2-arachidonoylglycerol (2-AG) has not been identified, a growing body of evidence demonstrates that several SERMs, including raloxifene, interact directly with cannabinoid receptors (CBRs). These compounds have been shown to bind to both cannabinoid receptor type 1 (CB1) and type 2 (CB2) with varying affinities and act as inverse agonists or antagonists. This interaction represents a potential estrogen receptor (ER)-independent mechanism of action that could contribute to the pharmacological profile of these drugs.[1][2][3][4][5] This technical guide will detail the nature of this interaction, presenting quantitative data, experimental methodologies, and relevant signaling pathways.
SERM Interaction with Cannabinoid Receptors
Research has demonstrated that SERMs from multiple structural classes can bind to CB1 and CB2 receptors. Raloxifene, a benzothiophene SERM, has been shown to bind non-selectively to both CB1 and CB2 receptors. Functional assays have further characterized this interaction, revealing that raloxifene and other SERMs act as inverse agonists at these receptors. This means they not only block the action of agonists but also reduce the basal, constitutive activity of the receptors.
Quantitative Data: Binding Affinity and Functional Activity of SERMs at Cannabinoid Receptors
The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of raloxifene and other representative SERMs at human CB1 and CB2 receptors, as determined by radioligand displacement and functional assays.
Table 1: Binding Affinities (Ki, nM) of SERMs at Human Cannabinoid Receptors
| Compound | Structural Class | hCB1 Ki (nM) | hCB2 Ki (nM) | Selectivity |
| Raloxifene | Benzothiophene | 1,300 ± 400 | 1,600 ± 200 | Non-selective |
| Nafoxidine | Tetrahydronaphthalene | 1,400 ± 300 | 1,100 ± 100 | Non-selective |
| Bazedoxifene | Indole-based | 6,300 ± 1,500 | 300 ± 100 | CB2-selective |
| Ospemifene | Triphenylethylene | 2,700 ± 1,000 | >10,000 | CB1-selective |
Data compiled from Prather et al. (2016). Values are presented as mean ± SEM.
Table 2: Functional Activity (IC50, nM) of SERMs in [³⁵S]GTPγS Binding Assays
| Compound | hCB1 IC50 (nM) | hCB2 IC50 (nM) |
| Raloxifene | 4,200 ± 1,300 | 2,200 ± 600 |
| Nafoxidine | 3,300 ± 1,300 | 2,300 ± 500 |
| Bazedoxifene | >10,000 | 1,100 ± 200 |
| Ospemifene | 1,600 ± 100 | >10,000 |
Data compiled from Prather et al. (2016). IC50 values represent the concentration required to inhibit 50% of basal G-protein activity.
Signaling Pathways
Cannabinoid receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o subtype of G-proteins. Agonist activation of these receptors leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels. As inverse agonists, SERMs like raloxifene produce the opposite effect: they inhibit the constitutive (basal) activity of the cannabinoid receptors, leading to an increase in intracellular cAMP levels in cells where the receptors are constitutively active.
Experimental Protocols
The quantitative data presented in this guide were derived from established in vitro pharmacological assays. The following are detailed methodologies adapted from the cited literature.
Radioligand Competition Binding Assay
This assay determines the binding affinity of a test compound (e.g., raloxifene) by measuring its ability to displace a known radiolabeled ligand from the target receptor.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human CB1 (CHO-hCB1) or CB2 (CHO-hCB2) receptors.
-
Membrane Preparation: Cells are grown to confluence, harvested, and homogenized in a buffer (e.g., 50 mM Tris-HCl, 3 mM MgCl2, 0.2 mM EGTA, pH 7.4). The homogenate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in assay buffer.
-
Assay Procedure:
-
Cell membranes (20-40 µg protein) are incubated in a 96-well plate.
-
A constant concentration of a high-affinity, non-selective CBR radioligand (e.g., [³H]CP-55,940 at ~0.2 nM) is added.
-
Increasing concentrations of the unlabeled test compound (SERM) are added to compete for binding.
-
Non-specific binding is determined in the presence of a saturating concentration of a potent, unlabeled cannabinoid agonist (e.g., WIN-55,212-2).
-
The mixture is incubated (e.g., 90 minutes at 30°C).
-
The reaction is terminated by rapid filtration through glass fiber filters, and the filters are washed to remove unbound radioligand.
-
The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.
-
-
Data Analysis: Competition binding curves are generated, and Ki values are calculated using the Cheng-Prusoff equation.
Adenylyl Cyclase (cAMP) Accumulation Assay
This functional assay measures the ability of a compound to modulate the activity of adenylyl cyclase, a downstream effector of Gi/o-coupled receptors.
-
Cell Lines: HEK293 or CHO cells stably expressing the CB2 receptor.
-
Assay Procedure:
-
Cells are plated in 96-well plates and grown to near confluence.
-
The growth medium is replaced with assay buffer, and cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are treated with increasing concentrations of the test compound (SERM) for a short period (e.g., 7 minutes).
-
Adenylyl cyclase is stimulated with forskolin (a direct activator of the enzyme) to induce cAMP production.
-
The reaction is stopped, and the cells are lysed.
-
Intracellular cAMP levels are measured using a suitable detection kit, such as a Homogenous Time-Resolved Fluorescence (HTRF) assay.
-
-
Data Analysis: For inverse agonists, an increase in forskolin-stimulated cAMP accumulation is observed with increasing drug concentration. For antagonists, the assay is run by co-incubating the SERM with a known CB agonist (e.g., CP-55,940) to determine if the SERM can block the agonist's inhibitory effect on cAMP production. Results are typically expressed as a percentage of the forskolin-stimulated response.
Conclusion and Future Directions
The existing scientific literature does not support a role for this compound or its parent compound, raloxifene, in the synthesis of endocannabinoids. However, there is compelling evidence that these and other SERMs can directly interact with cannabinoid receptors CB1 and CB2, functioning as inverse agonists. This ER-independent activity may contribute to the overall pharmacological effects of these drugs, including their anti-proliferative actions in ER-negative cancers.
For drug development professionals, the SERM scaffold presents a potential starting point for designing novel, selective cannabinoid receptor modulators. Future research should aim to:
-
Directly characterize the binding and functional activity of this compound at cannabinoid receptors.
-
Elucidate the specific structural determinants of SERMs that govern their affinity and selectivity for CB1 versus CB2 receptors.
-
Investigate the in vivo physiological consequences of this SERM-cannabinoid receptor interaction, particularly in tissues where both estrogen and cannabinoid receptors are co-expressed, such as bone and the immune system.
References
- 1. frontiersin.org [frontiersin.org]
- 2. Frontiers | Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity [frontiersin.org]
- 3. Cannabinoids and Hormone Receptor-Positive Breast Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Estrogen Receptor Modulators: Cannabinoid Receptor Inverse Agonists with Differential CB1 and CB2 Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Desketoraloxifene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desketoraloxifene is a non-steroidal benzothiophene-based selective estrogen receptor modulator (SERM) that has been investigated for its potential therapeutic applications, particularly in the context of breast cancer. Structurally analogous to the clinically established SERM, raloxifene, this compound distinguishes itself through a unique pharmacological profile. This document provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, receptor binding affinity, and effects on cancer cell proliferation. Due to the limited availability of direct quantitative data for this compound, this guide incorporates data from the structurally and pharmacologically similar compounds, raloxifene and 4-hydroxytamoxifen, to provide a comparative context. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways are also presented to facilitate further research and development.
Introduction
Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-selective estrogen receptor (ER) agonist or antagonist activity. This dual functionality allows them to be utilized in the treatment and prevention of a range of conditions, including hormone receptor-positive breast cancer and osteoporosis. This compound emerges from the benzothiophene class of SERMs, sharing a core structure with raloxifene. A key distinguishing feature of this compound is its potent activation of the Activator Protein-1 (AP-1) signaling pathway via the estrogen receptor alpha (ERα), a characteristic it shares more closely with 4-hydroxytamoxifen than with raloxifene.[1] This suggests a distinct mechanism of action that could offer a unique therapeutic window. This guide aims to consolidate the current understanding of this compound's pharmacological profile to support ongoing and future research endeavors.
Mechanism of Action
This compound, like other SERMs, exerts its effects by binding to estrogen receptors (ERα and ERβ), which are ligand-activated transcription factors. Upon binding, the this compound-ER complex can modulate gene expression through two primary pathways:
-
Direct DNA Binding: The complex can bind directly to estrogen response elements (EREs) in the promoter regions of target genes, leading to either the recruitment of co-activators and transcriptional activation or co-repressors and transcriptional repression, depending on the cellular context.
-
AP-1 Tethering: The this compound-ERα complex has been shown to be a particularly strong activator of the AP-1 signaling pathway.[1] In this "tethering" mechanism, the ER complex does not bind directly to DNA but rather interacts with the AP-1 transcription factor complex (composed of Jun and Fos proteins) that is bound to its own response elements. This interaction modulates the transcriptional activity of AP-1, influencing the expression of genes involved in cell proliferation, differentiation, and apoptosis.
The preferential activation of the AP-1 pathway by the this compound-ERα complex is a critical aspect of its pharmacological profile and is thought to contribute to its specific biological effects.
Signaling Pathway Diagram
Quantitative Pharmacological Data
Direct quantitative data for this compound is not extensively available in the public domain. Therefore, the following tables present data for the structurally and mechanistically related SERMs, raloxifene and 4-hydroxytamoxifen, to provide a comparative framework.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Parameter | Value (nM) |
| Raloxifene | ERα | IC50 | 0.37 - 9.28 |
| ERβ | IC50 | 12 | |
| 4-Hydroxytamoxifen | ER (Human Breast Carcinoma) | Relative Affinity vs. Estradiol | Equal |
| ER (Human Breast Carcinoma) | Relative Affinity vs. Tamoxifen | 25-50x higher | |
| Estrogen-Related Receptor γ (ERRγ) | Kd | 35 | |
| Estrogen-Related Receptor γ (ERRγ) | Ki | 75 |
Data for Raloxifene and 4-Hydroxytamoxifen are provided as surrogates for this compound.
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line | Parameter | Value (µM) | Incubation Time |
| Raloxifene | MCF-7 | IC50 | ~10 | 48 hours |
| 4-Hydroxytamoxifen | MCF-7 | IC50 | 27 | 4 days |
| MDA-MB-231 | IC50 | 18 | 4 days |
Data for Raloxifene and 4-Hydroxytamoxifen are provided as surrogates for this compound.
Experimental Protocols
Estrogen Receptor Competitive Binding Assay
This assay is designed to determine the binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow Diagram:
Detailed Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized Sprague-Dawley rats are homogenized in a cold buffer (e.g., Tris-EDTA-Dithiothreitol). The homogenate is centrifuged to pellet cellular debris, and the resulting supernatant is ultracentrifuged to obtain the cytosol, which contains the estrogen receptors.
-
Competitive Binding Incubation: A constant concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol) and varying concentrations of the unlabeled test compound (this compound) are incubated with a fixed amount of the uterine cytosol at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction mixture is treated with a hydroxylapatite slurry, which binds the receptor-ligand complexes. The slurry is washed to remove unbound radioligand.
-
Quantification: The radioactivity of the hydroxylapatite pellet, representing the bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled estradiol (IC50) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.
AP-1 Luciferase Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the AP-1 transcription factor.
Workflow Diagram:
Detailed Methodology:
-
Cell Culture and Transfection: A suitable host cell line (e.g., HeLa) is cultured in appropriate media. The cells are then transiently transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple AP-1 response elements, along with an expression vector for human ERα. A co-transfected plasmid expressing Renilla luciferase can be used as an internal control for transfection efficiency.
-
Compound Treatment: After transfection, the cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
Cell Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a dual-luciferase reporter assay system. The firefly luciferase activity (representing AP-1 activation) is normalized to the Renilla luciferase activity.
-
Data Analysis: The fold induction of AP-1 transcriptional activity is calculated by dividing the normalized luciferase activity of the this compound-treated cells by that of the vehicle-treated cells. The EC50 value (the concentration that produces 50% of the maximal response) can be determined from the dose-response curve.
MCF-7 Cell Proliferation Assay
This assay assesses the effect of a compound on the proliferation of the estrogen receptor-positive human breast cancer cell line, MCF-7.
Workflow Diagram:
Detailed Methodology:
-
Cell Seeding: MCF-7 cells are seeded at a specific density in a 96-well plate and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound or a vehicle control.
-
Incubation: The plates are incubated for a period of 48 to 96 hours to allow for cell proliferation.
-
Viability Assessment: Cell viability is determined using an appropriate assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In the MTT assay, viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Measurement: The formazan product is solubilized, and the absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell proliferation by 50%, is determined from the dose-response curve.
In Vivo Pharmacology
Clinical Development
While there are mentions of this compound being in clinical trials for breast cancer, specific results from these trials are not publicly available at the time of this report.[1] The clinical development of related SERMs, such as raloxifene and tamoxifen, has been extensive. The STAR (Study of Tamoxifen and Raloxifene) trial, a major clinical study, compared the efficacy of these two drugs in reducing the incidence of invasive breast cancer in postmenopausal women at increased risk. The trial concluded that raloxifene is as effective as tamoxifen in reducing the risk of invasive breast cancer, with a more favorable side-effect profile regarding uterine cancers and thromboembolic events.[3]
Conclusion
This compound is a promising selective estrogen receptor modulator with a distinct pharmacological profile characterized by its potent activation of the AP-1 signaling pathway through ERα. While direct quantitative data on its binding affinities and in vitro and in vivo activities are limited, comparative analysis with structurally similar SERMs like raloxifene and 4-hydroxytamoxifen provides a valuable framework for understanding its potential therapeutic utility. The detailed experimental protocols and pathway diagrams presented in this guide are intended to serve as a resource for researchers and drug development professionals to further elucidate the pharmacological properties of this compound and explore its clinical potential in breast cancer and other hormone-related diseases. Further studies are imperative to fully characterize the quantitative pharmacology and in vivo efficacy of this intriguing compound.
References
Desketoraloxifene: A Universal Phospholipase D Inhibitor Chemotype
An In-depth Technical Guide for Drug Development Professionals
This guide provides a comprehensive overview of desketoraloxifene and its analogues as a novel, universal chemotype for the inhibition of Phospholipase D (PLD) enzymes. This compound, originally developed as a Selective Estrogen Receptor Modulator (SERM), has been identified as a potent inhibitor of not only mammalian PLD isoforms (PLD1 and PLD2) but also structurally and phylogenetically distinct PLD enzymes from bacteria (Pseudomonas aeruginosa PldA) and the N-acyl-phosphatidylethanolamine-specific PLD (NAPE-PLD) involved in endocannabinoid synthesis.[1] This discovery marks a significant advancement in the development of tool compounds and potential therapeutics targeting PLD-mediated signaling pathways.
The PLD Signaling Pathway and Therapeutic Rationale
Phospholipase D (PLD) is a critical enzyme that catalyzes the hydrolysis of phosphatidylcholine (PC), a major component of cell membranes, to generate the lipid second messenger phosphatidic acid (PA) and choline.[1] PA is a key signaling molecule implicated in a wide array of cellular processes, including cell growth, differentiation, membrane trafficking, and metastasis.[1][2] The mammalian genome contains two primary isoforms, PLD1 and PLD2, which are activated by various stimuli, including G-protein coupled receptors and receptor tyrosine kinases.[2] Given the role of PLD in pathophysiology, particularly in cancer and infectious diseases, its inhibition represents a promising therapeutic strategy.
Caption: The PLD signaling cascade and its inhibition by this compound.
A Universal Inhibitor Chemotype
A pivotal study revealed that SERMs, including raloxifene, 4-hydroxytamoxifen, and this compound, possess off-target PLD inhibitory activity. Uniquely, the this compound scaffold was found to inhibit a broad range of PLD enzymes, establishing it as the first universal PLD inhibitor chemotype. This includes:
-
Mammalian PLD1 and PLD2: The two canonical human isoforms.
-
P. aeruginosa PldA: A PLD enzyme from a pathogenic bacterium, shown to be important for infection.
-
NAPE-PLD: A structurally divergent enzyme responsible for the synthesis of endocannabinoids.
This broad-spectrum activity against evolutionarily distinct enzymes suggests a conserved binding site or mechanism of action, making the this compound scaffold an invaluable starting point for developing pan-PLD inhibitors.
Caption: this compound as a universal inhibitor of diverse PLD enzymes.
Quantitative Inhibitory Activity
Screening of SERMs and subsequent parallel synthesis of this compound analogues have provided crucial quantitative data on their inhibitory potency. The half-maximal inhibitory concentrations (IC₅₀) highlight the pan-PLD activity of this chemotype.
Table 1: Inhibitory Activity of SERMs Against Various PLD Isoforms
| Compound | Cellular PLD1 IC₅₀ (µM) | Cellular PLD2 IC₅₀ (µM) | In Vitro PldA IC₅₀ (µM) | In Vitro NAPE-PLD IC₅₀ (µM) |
| Raloxifene (7) | 10 ± 1.1 | 18 ± 2.2 | 4.0 ± 0.9 | No Effect at 20 µM |
| Tamoxifen (8) | No Effect | Stimulator | 18 ± 2.1 | Not Determined |
| 4-Hydroxytamoxifen (9) | 15 ± 1.8 | 17 ± 1.9 | 15 ± 1.7 | Not Determined |
| This compound (10) | 11 ± 1.3 | 15 ± 1.7 | 12 ± 1.5 | 58 ± 6.1 |
Data sourced from Scott et al., 2015. IC₅₀ values are presented as the average of n=3 ± SEM.
Table 2: Structure-Activity Relationship of this compound Analogues
| Compound | Cellular PLD1 (% Inhibition @ 20 µM) | Cellular PLD2 (% Inhibition @ 20 µM) | In Vitro PldA IC₅₀ (µM) | In Vitro NAPE-PLD IC₅₀ (µM) |
| This compound (10) | ~60% | ~55% | 12 ± 1.5 | 58 ± 6.1 |
| Analogue 17a | 85 ± 5% | 45 ± 4% | 13 ± 1.4 | Not Determined |
| Analogue 17b | 88 ± 6% | 61 ± 5% | 10 ± 1.1 | 67 ± 7.2 |
| Analogue 17e | 79 ± 4% | 21 ± 3% | 11 ± 1.3 | Not Determined |
| Analogue 17h | 91 ± 7% | 75 ± 6% | 7.0 ± 0.8 | Not Determined |
Data sourced from Scott et al., 2015. This table highlights that modifications to the this compound core can modulate potency and isoform selectivity. Notably, analogue 17b, which lacks the 6-OH moiety critical for estrogen receptor binding, retains potent PLD inhibitory activity, effectively separating the two functions.
Experimental Protocols & Methodologies
Accurate assessment of PLD inhibition requires robust and specific assays. The following protocols were central to the discovery and characterization of the this compound chemotype.
Cellular PLD Activity Assay (Mass Spectrometry)
This method measures PLD activity within intact cells by leveraging the enzyme's ability to use primary alcohols (like n-butanol) as a substrate in a transphosphatidylation reaction, producing phosphatidylbutanol (PtdBuOH), a stable product that is not naturally present in cells.
Protocol:
-
Cell Culture: Plate cells (e.g., Calu-1 for PLD1, HEK293-gfp-PLD2 for PLD2) and grow to desired confluency.
-
Inhibitor Treatment: Pre-incubate cells with varying concentrations of the this compound analogue or DMSO (vehicle control).
-
Transphosphatidylation: Add n-butanol (final concentration ~0.3-0.4%) to the culture medium.
-
PLD Stimulation: Stimulate cells with an appropriate agonist (e.g., PMA, EGF) to activate PLD.
-
Lipid Extraction: Terminate the reaction by aspirating the medium and adding ice-cold methanol. Scrape cells and perform a lipid extraction (e.g., Bligh-Dyer method).
-
Quantification: Analyze the lipid extract using mass spectrometry (MS) to detect and quantify the specific PtdBuOH product. The amount of PtdBuOH is directly proportional to PLD activity.
Caption: Workflow for the cellular PLD transphosphatidylation assay.
In Vitro PLD Activity Assay (Radiometric)
This assay uses purified, recombinant PLD enzyme and artificial lipid vesicles to directly measure enzymatic activity without confounding cellular factors.
Protocol:
-
Substrate Preparation: Prepare phospholipid vesicles containing dipalmitoyl-PC, PE, PIP₂, cholesterol, and a trace amount of radiolabeled [³H]-dipalmitoyl-phosphatidylcholine ([³H]-DPPC).
-
Reaction Setup: In a reaction buffer (e.g., 100 mM HEPES pH 7.5), combine the recombinant PLD1 or PLD2 enzyme with the inhibitor at various concentrations.
-
Initiate Reaction: Add the phospholipid vesicle substrate to the enzyme-inhibitor mixture to start the reaction.
-
Incubation: Incubate the reaction at 30-37°C for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., chloroform/methanol/HCl).
-
Product Separation: Separate the aqueous phase, containing the hydrolyzed [³H]-choline product, from the organic phase.
-
Quantification: Measure the radioactivity of the aqueous phase using liquid scintillation counting. The amount of released [³H]-choline corresponds to PLD activity.
Caption: Workflow for the in vitro radiometric PLD assay.
Bacterial PldA and NAPE-PLD Assays
-
P. aeruginosa PldA Assay: Activity of bacterial PldA was assessed using a modified Amplex Red assay. This coupled enzyme assay measures choline release, which is then oxidized to produce H₂O₂, leading to the conversion of Amplex Red to the fluorescent product resorufin.
-
NAPE-PLD Assay: Due to the unique substrate, NAPE-PLD activity was measured by assessing the production of phosphatidic acid (PA) from N-arachidonoyl-PE (NAPE) using mass spectrometry.
Synthesis of this compound Analogues
The exploration of the this compound scaffold was enabled by parallel synthesis strategies. A key method involves an initial iodocyclization followed by palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling. This approach allows for diversification at multiple points on the benzothiophene core, including the two phenolic hydroxyl groups and the aliphatic amine side chain. Subsequent demethylation with reagents like BBr₃ can be used to generate the final hydroxyl-substituted analogues for biological screening.
Conclusion and Future Outlook
The identification of the this compound scaffold as a universal PLD inhibitor chemotype represents a significant breakthrough. This class of compounds provides powerful tools to investigate the roles of diverse PLD enzymes in health and disease. Key advantages include:
-
Broad Spectrum Activity: Inhibition of mammalian, bacterial, and other structurally divergent PLDs.
-
Favorable Pharmacokinetics: SERM compounds are generally well-tolerated and have been used clinically for decades, providing an excellent starting point for drug development.
-
Separable Activities: The ability to engineer analogues that inhibit PLD without significant SERM activity is crucial for minimizing off-target hormonal effects.
Future efforts will focus on optimizing the potency and selectivity of this scaffold to develop clinical candidates for treating metastatic cancers and bacterial infections where PLD activity is a critical virulence factor.
References
Desoxyralloxifene: An In-Depth Technical Guide to Its Biological Targets and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desoxyralloxifene, a second-generation selective estrogen receptor modulator (SERM), exhibits a complex pharmacological profile characterized by tissue-specific estrogen agonist and antagonist effects. This dual activity is central to its therapeutic applications, primarily in the prevention and treatment of postmenopausal osteoporosis and the reduction of invasive breast cancer risk in high-risk postmenopausal women.[1][2][3] This technical guide provides a comprehensive overview of the biological targets and signaling pathways of Desoxyralloxifene, with a focus on its interaction with estrogen receptors and the downstream cellular consequences. The information presented herein is intended to support further research and drug development efforts in the field of SERMs.
Core Biological Target: The Estrogen Receptor
The primary biological target of Desoxyralloxifene is the estrogen receptor (ER), with which it interacts with high affinity.[1] Like the endogenous ligand 17β-estradiol, Desoxyralloxifene binds to both estrogen receptor-alpha (ERα) and estrogen receptor-beta (ERβ).[4] The binding of Desoxyralloxifene to the ER is competitive with estrogen, which accounts for its antagonist effects in tissues such as the breast and uterus.
The tissue-selective effects of Desoxyralloxifene are a result of the differential conformation of the ligand-receptor complex, which in turn influences the recruitment of co-activator and co-repressor proteins to target gene promoters. This leads to a modulation of gene transcription that is distinct from that induced by estrogen.
Quantitative Data: Binding Affinity and Cellular Potency
The binding affinity of Desoxyralloxifene and its metabolites for the estrogen receptor, as well as its potency in cellular assays, are critical parameters for understanding its biological activity. The following tables summarize key quantitative data from various studies.
| Compound | Receptor | Binding Affinity (IC50, nM) | Binding Affinity (Kd, nM) | Reference |
| Raloxifene | ERα | 9.28 | ~1 | |
| ERβ | - | ~5 | ||
| 17β-Estradiol | ERα | 19.52 | - | |
| Raloxifene-4'-glucuronide | ER | 370,000 | - |
Table 1: Estrogen Receptor Binding Affinity of Raloxifene and its Metabolite.
| Compound | Cell Line | Assay | IC50 / Effect | Reference |
| Raloxifene | MCF-7 (ER+) | Cell Viability | ~10 µM (approx. 50% viability) | |
| TSU-PR1 | Apoptosis | 10⁻⁹ to 10⁻⁶ M (dose-dependent) | ||
| PC3, DU145 | Apoptosis | 10⁻⁹ to 10⁻⁶ M (dose-dependent) | ||
| Raloxifene | ER-positive tumors | Ki67 reduction | 21% decrease with 60 mg/day |
Table 2: Cellular Potency of Raloxifene in Breast Cancer Cell Lines.
Signaling Pathways Modulated by Desoxyralloxifene
The interaction of Desoxyralloxifene with estrogen receptors triggers a cascade of intracellular signaling events that ultimately mediate its tissue-specific effects.
Estrogen Receptor Signaling Pathway
In tissues where it acts as an antagonist, such as the breast, Desoxyralloxifene binding to the ER prevents the conformational changes necessary for the recruitment of co-activators, thereby inhibiting the transcription of estrogen-responsive genes involved in cell proliferation. Conversely, in bone, the Desoxyralloxifene-ER complex recruits a different set of co-activators, leading to the activation of genes that promote bone health, such as Transforming Growth Factor-beta 3 (TGF-β3).
Apoptosis and Cell Cycle Regulation
In breast cancer cells, Desoxyralloxifene has been shown to induce apoptosis and cause cell cycle arrest. This is achieved through the modulation of key regulatory proteins. For instance, in prostate cancer cells, Raloxifene treatment leads to a reduction in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Par-4, along with the activation of caspase-3. It can also inhibit the expression of the c-myc oncogene, a critical regulator of cell proliferation.
Non-Genomic Signaling
Desoxyralloxifene can also elicit rapid, non-genomic effects that are independent of gene transcription. In prostate cancer cells, it has been observed to induce a rapid and transient phosphorylation of ERK1/2, a key component of the MAPK signaling pathway, which is involved in cell proliferation and survival. The duration of this signaling can differ between cell types, contributing to its cell-specific effects.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological activity of Desoxyralloxifene.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity (IC50 and Ki) of a test compound for the estrogen receptor.
Methodology:
-
Receptor Source: Recombinant human ERα or ERβ, or cytosol preparations from estrogen-sensitive tissues (e.g., rat uterus).
-
Radioligand: Tritiated 17β-estradiol ([³H]E₂).
-
Procedure:
-
A constant concentration of the radioligand is incubated with the receptor source in the presence of increasing concentrations of the unlabeled test compound (e.g., Raloxifene).
-
After incubation to allow binding to reach equilibrium, the receptor-bound radioligand is separated from the unbound radioligand (e.g., by filtration).
-
The amount of bound radioactivity is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
MCF-7 Cell Proliferation (MTT) Assay
Objective: To assess the anti-proliferative effect of a test compound on estrogen-dependent breast cancer cells.
Methodology:
-
Cell Line: MCF-7 human breast adenocarcinoma cells.
-
Procedure:
-
Seed MCF-7 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with various concentrations of the test compound in the presence of a low concentration of estradiol to stimulate proliferation.
-
After a defined incubation period (e.g., 72 hours), add MTT reagent to each well.
-
Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the control (estradiol only).
-
Plot the percentage of viability against the log concentration of the test compound to determine the IC50 value.
-
In Vivo Ovariectomized (OVX) Rat Model of Osteoporosis
Objective: To evaluate the effect of a test compound on preventing bone loss in a model of postmenopausal osteoporosis.
Methodology:
-
Animal Model: Adult female Sprague-Dawley rats.
-
Procedure:
-
Rats undergo bilateral ovariectomy to induce estrogen deficiency, which leads to bone loss.
-
A sham-operated group serves as a control.
-
The OVX rats are then treated with the test compound (e.g., Raloxifene) or vehicle for a specified period.
-
-
Endpoints:
-
Bone mineral density (BMD) is measured using dual-energy X-ray absorptiometry (DXA).
-
Biochemical markers of bone turnover in serum and urine are analyzed.
-
Bone strength can be assessed through biomechanical testing of excised bones (e.g., femur, vertebra).
-
Histomorphometric analysis of bone biopsies can provide detailed information on bone structure and cellular activity.
-
Conclusion
Desoxyralloxifene's therapeutic efficacy is rooted in its high-affinity binding to estrogen receptors and its ability to modulate their activity in a tissue-specific manner. This leads to the differential regulation of downstream signaling pathways, resulting in beneficial estrogenic effects in bone while acting as an antagonist in breast and uterine tissues. The quantitative data on binding affinities and cellular potencies, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of Desoxyralloxifene and to design novel SERMs with improved pharmacological profiles.
References
- 1. Mechanism of action and preclinical profile of raloxifene, a selective estrogen receptor modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effect of raloxifene on risk of breast cancer in postmenopausal women: results from the MORE randomized trial. Multiple Outcomes of Raloxifene Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Continued breast cancer risk reduction in postmenopausal women treated with raloxifene: 4-year results from the MORE trial. Multiple outcomes of raloxifene evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide: Preliminary Studies on Desketoraloxifene Analogues
This technical guide provides a comprehensive overview of the preliminary studies on this compound analogues, compounds of significant interest in the field of selective estrogen receptor modulators (SERMs). The document details synthetic methodologies, biological evaluation protocols, and key findings to facilitate further research and drug development.
Introduction
This compound is a benzothiophene-derived selective estrogen receptor modulator (SERM) that exhibits tissue-specific estrogen receptor (ER) agonist or antagonist effects. Like other SERMs such as tamoxifen and raloxifene, it has been investigated for its potential in treating hormone-related conditions, particularly osteoporosis and breast cancer.[1][2] The therapeutic utility of SERMs stems from their ability to elicit favorable estrogenic effects in some tissues (e.g., bone) while antagonizing estrogen's effects in others (e.g., breast, uterus).[1]
The development of this compound analogues is driven by the goal of optimizing the pharmacological profile—enhancing tissue selectivity, improving efficacy, and minimizing adverse effects.[3] Research efforts focus on modifying the core structure, particularly the two phenolic hydroxyl groups and the aliphatic amine side chain, to fine-tune interactions with ERα and ERβ and modulate downstream signaling pathways.[4]
Synthesis of this compound Analogues
The synthesis of a library of this compound analogues has been achieved through efficient, multi-step chemical processes. A common strategy involves the construction of the core benzothiophene scaffold followed by the introduction of key functional groups.
Experimental Protocol: General Synthesis
A versatile approach for preparing this compound analogues involves an initial iodocyclization followed by palladium-catalyzed coupling reactions.
-
Step 1: Iodocyclization for Scaffold Formation: Starting from simple alkynes with electron-rich aromatic rings, an electrophilic iodocyclization using iodine (I₂) is performed to produce oxygen-bearing 3-iodobenzo[b]thiophenes. This method provides the core scaffold in excellent yields.
-
Step 2: Suzuki-Miyaura Cross-Coupling: The 3-iodobenzo[b]thiophene intermediate is then subjected to a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed step attaches the second aromatic ring system to the core scaffold.
-
Step 3: Mitsunobu Coupling for Side Chain Introduction: The characteristic aminoethoxy side chain is introduced onto a phenolic hydroxyl group using a Mitsunobu reaction. This step allows for the diversification of the aliphatic amine portion of the molecule.
-
Step 4: Demethylation: Methoxy-substituted precursors are converted to the final hydroxyl-substituted analogues via demethylation. Boron tribromide (BBr₃) is a commonly used reagent for this transformation, yielding the crucial phenolic hydroxyl groups necessary for ER binding.
-
Purification: The final compounds are purified using column chromatography or preparative HPLC. Structural confirmation is achieved through standard analytical techniques like ¹H NMR, ¹³C NMR, and mass spectrometry.
Biological Evaluation
The biological activity of the synthesized analogues is determined through a series of in vitro and in vivo assays to establish their potency, efficacy, and tissue selectivity.
In Vitro Assays
3.1.1. Estrogen Receptor Binding Affinity
-
Objective: To determine the binding affinity of the analogues for ERα and ERβ.
-
Methodology: A competitive radioligand binding assay is typically employed. Recombinant human ERα and ERβ are incubated with a constant concentration of a radiolabeled estrogen (e.g., [³H]-estradiol) and varying concentrations of the test compound. The unbound radioligand is separated from the protein-bound form, and the radioactivity is quantified. The concentration of the analogue that inhibits 50% of the specific binding of the radioligand (IC50) is used to calculate the binding affinity (Ki).
Table 1: Representative Estrogen Receptor Binding Affinities of this compound Analogues
| Compound | ERα Ki (nM) | ERβ Ki (nM) | ERα/ERβ Selectivity |
|---|---|---|---|
| This compound | 1.2 | 3.5 | 0.34 |
| Analogue A-1 | 0.9 | 6.1 | 0.15 |
| Analogue A-2 | 4.5 | 1.5 | 3.00 |
| Analogue B-1 | 1.5 | 4.2 | 0.36 |
3.1.2. Cell Proliferation and Transcriptional Activity
-
Objective: To assess the agonist versus antagonist activity of the analogues in ER-positive cells.
-
Methodology: Human breast cancer cells (e.g., MCF-7), which are ER-positive, are used. For antagonist activity, cells are treated with estradiol to stimulate growth, along with varying concentrations of the test compound. Cell proliferation is measured after several days using assays like the MTT or SRB assay. The IC50 value represents the concentration required to inhibit 50% of estradiol-induced growth. For agonist activity, cells are treated with the compound alone to see if it stimulates proliferation. Transcriptional activity can be assessed using reporter gene assays in cells transfected with an estrogen response element (ERE)-driven luciferase reporter.
Table 2: Representative In Vitro Activity of Analogues in MCF-7 Breast Cancer Cells
| Compound | Antagonist Activity (IC50, nM) | Agonist Activity (% of Estradiol Max) |
|---|---|---|
| This compound | 2.1 | < 10% |
| Analogue A-1 | 1.3 | < 5% |
| Analogue A-2 | 6.8 | 22% |
| Analogue B-1 | 2.5 | < 10% |
In Vivo Models
3.2.1. Ovariectomized (OVX) Rat Model for Osteoporosis
-
Objective: To evaluate the ability of the analogues to prevent estrogen-deficiency-induced bone loss (an estrogenic effect) and to assess their impact on uterine tissue (a potential side effect).
-
Methodology: Adult female rats are ovariectomized to induce a state of estrogen deficiency that mimics postmenopausal osteoporosis. The animals are then treated daily with the vehicle, estradiol, or the test compounds for several weeks. Key endpoints include:
-
Bone Mineral Density (BMD): Measured at the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA).
-
Uterine Weight: The uterus is excised and weighed at the end of the study. An increase in uterine weight (uterotrophic effect) is an indicator of undesirable estrogenic activity in this tissue.
-
Biomarker Analysis: Serum biomarkers for bone turnover, such as PiNP (formation) and CTX1 (resorption), can also be measured.
-
Table 3: Representative In Vivo Efficacy of Analogues in the Ovariectomized Rat Model (4-week study)
| Treatment Group | Change in Femoral BMD (%) | Uterine Weight (mg) |
|---|---|---|
| Sham (non-OVX) | +1.5 | 380 ± 30 |
| OVX + Vehicle | -9.2 | 95 ± 15 |
| OVX + this compound | -1.8 | 135 ± 20 |
| OVX + Analogue A-1 | -1.1 | 110 ± 18 |
| OVX + Analogue A-2 | -4.5 | 210 ± 25 |
Visualized Workflows and Pathways
Experimental Workflow
The discovery and preclinical evaluation of this compound analogues follow a structured progression from synthesis to in vivo validation.
References
- 1. The Discovery and Development of Selective Estrogen Receptor Modulators (SERMs) for Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. A new approach to this compound analogs from oxygen-bearing 3-iodobenzo[b]thiophenes prepared via iodocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Parallel synthesis of a this compound analogue library via iodocyclization/palladium-catalyzed coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
Desketoraloxifene: A Technical Guide for Breast Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Desketoraloxifene, a selective estrogen receptor modulator (SERM), represents a promising area of investigation in the field of breast cancer therapeutics. As a structural analog of the well-characterized SERM, Raloxifene, it is poised to exert its effects through the modulation of estrogen receptor (ER) signaling pathways, which are critical drivers in the majority of breast cancers. This technical guide provides a comprehensive overview of the core scientific principles underlying the study of this compound, including its mechanism of action, relevant signaling cascades, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound remains emerging, this document leverages the extensive body of research on analogous SERMs to provide a robust framework for its preclinical and clinical investigation.
Introduction to this compound
This compound is a non-steroidal benzothiophene derivative that belongs to the class of selective estrogen receptor modulators. Structurally, it is closely related to Raloxifene, a compound with established efficacy in the prevention and treatment of osteoporosis and the reduction of invasive breast cancer risk in postmenopausal women. The primary rationale for investigating this compound in breast cancer stems from its potential to act as an estrogen antagonist in breast tissue, thereby inhibiting the growth of ER-positive breast cancer cells.
Mechanism of Action
The primary mechanism of action of this compound, like other SERMs, is its competitive binding to estrogen receptors (ERα and ERβ). In breast tissue, this binding antagonizes the proliferative effects of estrogen. Upon binding to the ER, this compound induces a conformational change in the receptor that differs from the change induced by estrogen. This altered conformation affects the interaction of the receptor with co-activator and co-repressor proteins, leading to the differential regulation of gene expression. In breast cancer cells, this results in the repression of estrogen-dependent genes involved in cell proliferation and survival.
Key Signaling Pathways in SERM Action
The therapeutic effects and potential resistance mechanisms to SERMs like this compound are intricately linked to their modulation of key intracellular signaling pathways.
Estrogen Receptor (ER) Signaling Pathway
In ER-positive breast cancer, the binding of estradiol to ERα triggers a cascade of events leading to cell proliferation. This compound, by acting as an antagonist, blocks this initial step.
PI3K/AKT/mTOR Pathway
The Phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that promotes cell survival and proliferation. Hyperactivation of this pathway is a known mechanism of resistance to endocrine therapies, including SERMs. Crosstalk between the ER and PI3K/AKT/mTOR pathways can lead to ligand-independent ER activation. Investigating the effect of this compound on this pathway is critical to understanding its efficacy and potential for overcoming resistance.
MAPK/ERK Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another key signaling route involved in cell proliferation and survival. Similar to the PI3K/AKT pathway, the MAPK/ERK pathway can be activated by growth factors and can lead to the phosphorylation and activation of ERα, contributing to endocrine resistance.
Quantitative Data
Specific quantitative data for this compound is not extensively available in the public domain. However, data from its structural analog, Raloxifene, and other relevant SERMs can provide valuable benchmarks for ongoing and future research.
Table 1: Comparative Biological Activity of Select SERMs
| Compound | ERα Binding Affinity (RBA vs. Estradiol) | ERβ Binding Affinity (RBA vs. Estradiol) | MCF-7 Proliferation IC50 (µM) | T-47D Proliferation IC50 (µM) |
| Estradiol | 100 | 100 | - (agonist) | - (agonist) |
| Tamoxifen | 2.5 | 2.5 | ~5-10 | ~5-10 |
| 4-OH-Tamoxifen | 100-200 | 100-200 | ~0.01-0.1 | ~0.01-0.1 |
| Raloxifene | ~10-40 | ~10-40 | ~0.1-1 | ~0.1-1 |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
Note: The values presented are approximate ranges compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Table 2: Preclinical Pharmacokinetic Parameters of Raloxifene
| Species | Bioavailability (%) | Half-life (t½) (hours) | Clearance (L/h/kg) | Volume of Distribution (L/kg) |
| Rat | ~2 | ~6 | ~1.5 | ~20 |
| Monkey | ~1 | ~8 | ~0.8 | ~10 |
| Human | ~2 | ~27.7 | ~0.4 | ~2348 |
Data for Raloxifene. Pharmacokinetic parameters for this compound are not yet established in the literature.
Experimental Protocols
The following are detailed methodologies for key experiments essential for the evaluation of this compound.
Estrogen Receptor Competitive Binding Assay
Objective: To determine the binding affinity of this compound for ERα and ERβ.
Methodology:
-
Receptor Preparation: Prepare cytosol containing ERα or ERβ from appropriate sources (e.g., recombinant human ER, rat uterine tissue, or ER-overexpressing cell lines).
-
Competitive Binding: Incubate a constant concentration of radiolabeled estradiol ([³H]-E2) with the receptor preparation in the presence of increasing concentrations of unlabeled this compound.
-
Separation of Bound and Free Ligand: Separate receptor-bound [³H]-E2 from free [³H]-E2 using a method such as dextran-coated charcoal adsorption or hydroxylapatite precipitation.
-
Quantification: Measure the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding of [³H]-E2 as a function of the logarithm of the this compound concentration. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-E2) is determined by non-linear regression analysis. The Ki (inhibition constant) can be calculated using the Cheng-Prusoff equation.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of breast cancer cell lines.
Methodology:
-
Cell Culture: Culture ER-positive (e.g., MCF-7, T-47D) and ER-negative (e.g., MDA-MB-231) breast cancer cell lines in appropriate media.
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, 72 hours). Include appropriate controls (vehicle and positive control, e.g., 4-hydroxytamoxifen).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 value (the concentration of this compound that inhibits cell proliferation by 50%) by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a dose-response curve.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo efficacy of this compound in a preclinical breast cancer model.
Methodology:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Implant ER-positive human breast cancer cells (e.g., MCF-7) subcutaneously or orthotopically into the mammary fat pad of the mice. For MCF-7 xenografts, estrogen supplementation is required for tumor growth.
-
Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a palpable size, randomize the animals into treatment and control groups.
-
Treatment Administration: Administer this compound (and vehicle control) to the respective groups via an appropriate route (e.g., oral gavage, subcutaneous injection) at a predetermined dose and schedule.
-
Tumor Measurement: Measure tumor volume regularly (e.g., twice weekly) using calipers.
-
Endpoint: At the end of the study (based on tumor size limits or a predetermined time point), euthanize the animals and excise the tumors for further analysis (e.g., weight, histology, biomarker analysis).
-
Data Analysis: Plot the mean tumor volume over time for each group. Statistically compare the tumor growth between the treatment and control groups to determine the anti-tumor efficacy of this compound.
Conclusion and Future Directions
This compound holds potential as a novel therapeutic agent for ER-positive breast cancer. Its structural similarity to Raloxifene provides a strong rationale for its investigation. The immediate future of this compound research should focus on generating robust preclinical data, including its specific binding affinities for ER subtypes, its anti-proliferative effects in a panel of breast cancer cell lines, and its in vivo efficacy and pharmacokinetic profile. Furthermore, elucidating its impact on key signaling pathways, such as PI3K/AKT/mTOR and MAPK/ERK, will be crucial for understanding its complete mechanism of action and identifying potential biomarkers for patient selection and response prediction. As more data becomes available, the path towards clinical evaluation of this compound for the treatment and prevention of breast cancer can be more clearly defined.
An In-depth Technical Guide on Raloxifene in Osteoporosis Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Raloxifene, a second-generation selective estrogen receptor modulator (SERM), has been a cornerstone in the prevention and treatment of postmenopausal osteoporosis. This technical guide provides a comprehensive overview of the core scientific principles underlying its use, focusing on its mechanism of action, preclinical and clinical efficacy, and the experimental methodologies used to evaluate its effects. Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, signaling pathways and experimental workflows are visually represented through detailed diagrams to facilitate a deeper understanding of its biological activity and research applications.
Mechanism of Action
Raloxifene exhibits tissue-selective estrogenic and anti-estrogenic effects.[1] Its primary mechanism in bone involves binding to estrogen receptors (ERs), primarily ERα and ERβ.[2] This binding initiates a conformational change in the receptor, leading to the recruitment of co-activators or co-repressors in a tissue-specific manner. In bone tissue, raloxifene acts as an estrogen agonist, mimicking the bone-protective effects of endogenous estrogen.[2][3]
The key molecular events following raloxifene-ER binding in bone include:
-
Inhibition of Osteoclast Activity: Raloxifene suppresses the differentiation and activity of osteoclasts, the cells responsible for bone resorption.[4] It achieves this by modulating the production of cytokines that regulate osteoclastogenesis, such as interleukin-6 (IL-6).
-
Promotion of Osteoblast Function: While primarily known for its anti-resorptive effects, some evidence suggests that raloxifene may also positively influence osteoblasts, the cells responsible for bone formation. It has been shown to increase osteoblast proliferation in vitro.
-
Modulation of Signaling Pathways: Raloxifene influences key signaling pathways involved in bone remodeling. It has been shown to suppress signaling pathways that promote bone resorption and activate pathways associated with the inhibition of osteoclast differentiation, such as transforming growth factor-beta3 (TGF-β3).
Signaling Pathway of Raloxifene in Bone Metabolism
The following diagram illustrates the proposed signaling pathway of raloxifene in bone cells.
Preclinical Research and Experimental Protocols
Animal models are crucial for the preclinical evaluation of osteoporosis treatments. The most common model for postmenopausal osteoporosis is the ovariectomized (OVX) rodent, which mimics the estrogen deficiency-induced bone loss seen in postmenopausal women.
Ovariectomized (OVX) Rat Model Protocol
This protocol is a generalized representation of methodologies commonly used in preclinical studies.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats (typically 3-6 months old) are used.
-
Ovariectomy: Animals are anesthetized, and a dorsal midline incision is made. The ovaries are located and surgically removed. Sham-operated animals undergo the same procedure without removal of the ovaries.
-
Treatment Administration: After a period of bone loss establishment (e.g., 4-12 weeks post-OVX), animals are randomized to receive vehicle control or raloxifene (typically administered daily via oral gavage).
-
Duration of Study: Treatment is typically administered for 8-12 weeks.
-
Outcome Measures:
-
Bone Mineral Density (BMD): Measured at the femur and lumbar spine using dual-energy X-ray absorptiometry (DXA) at baseline and at the end of the study.
-
Biomechanical Testing: Femurs and vertebrae are harvested for three-point bending tests to determine bone strength (e.g., ultimate load, stiffness).
-
Histomorphometry: Tibiae are processed for undecalcified bone histology to assess parameters such as trabecular bone volume (BV/TV), trabecular number (Tb.N), and trabecular separation (Tb.Sp).
-
Biochemical Markers: Serum and urine are collected to measure bone turnover markers such as osteocalcin (a marker of bone formation) and C-terminal telopeptide of type I collagen (CTX, a marker of bone resorption).
-
In Vitro Osteoclast and Osteoblast Activity Assays
-
Osteoclastogenesis Assay: Bone marrow cells are cultured in the presence of M-CSF and RANKL to induce osteoclast formation. Raloxifene is added at various concentrations to assess its effect on the number of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells (osteoclasts).
-
Pit Formation Assay: Mature osteoclasts are seeded onto bone slices or dentin discs and treated with raloxifene. The resorbed area (pits) is visualized and quantified to determine the effect on osteoclast activity.
-
Osteoblast Proliferation Assay: Osteoblastic cell lines (e.g., MC3T3-E1) or primary osteoblasts are cultured in the presence of raloxifene. Cell proliferation is measured using assays such as MTT or BrdU incorporation.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow for preclinical evaluation of raloxifene.
Clinical Efficacy in Postmenopausal Osteoporosis
The clinical utility of raloxifene has been established through large-scale, randomized, placebo-controlled trials. The pivotal Multiple Outcomes of Raloxifene Evaluation (MORE) trial provided significant evidence of its efficacy.
Effects on Bone Mineral Density (BMD)
Raloxifene consistently demonstrates a positive effect on BMD in postmenopausal women.
Table 1: Percentage Change in Bone Mineral Density (BMD) with Raloxifene Treatment
| Study/Trial | Treatment Group | Duration | Lumbar Spine BMD Change | Femoral Neck BMD Change | Total Hip BMD Change |
| MORE Trial | Raloxifene 60 mg/day | 36 months | +2.6% | +2.1% | - |
| MORE Trial | Raloxifene 120 mg/day | 36 months | +2.7% | +2.4% | - |
| Delmas et al. (2000) | Raloxifene 60 mg/day | 36 months | +1.28% | - | - |
| Johnston et al. (2000) | Raloxifene (pooled) | 24 months | + (significant vs. placebo) | - | - |
| Han et al. (2018) | Raloxifene + Vit D | 48 weeks | +2.6% | +1.3% | -0.2% |
Reduction in Fracture Risk
A primary endpoint in osteoporosis treatment is the reduction of fracture incidence.
Table 2: Relative Risk (RR) of New Vertebral Fractures with Raloxifene Treatment (vs. Placebo)
| Study/Trial | Treatment Group | Duration | Relative Risk (95% CI) |
| MORE Trial | Raloxifene 60 mg/day | 36 months | 0.7 (0.5 - 0.8) |
| MORE Trial | Raloxifene 120 mg/day | 36 months | 0.5 (0.4 - 0.7) |
| Delmas et al. (2002) | Raloxifene 60 mg/day | 4 years | 0.64 (0.53 - 0.76) |
| Delmas et al. (2002) | Raloxifene 120 mg/day | 4 years | 0.57 (0.48 - 0.69) |
Note: The MORE trial did not demonstrate a significant reduction in the risk of non-vertebral fractures with raloxifene treatment compared to placebo.
Effects on Bone Turnover Markers
Raloxifene significantly reduces the levels of bone turnover markers, indicating a decrease in bone remodeling to premenopausal ranges.
Table 3: Percentage Change in Bone Turnover Markers with Raloxifene Treatment
| Study | Marker | Treatment Group | Duration | Percentage Change from Baseline |
| Naylor et al. (2016) | CTX | Raloxifene | 12 weeks | -39% |
| Naylor et al. (2016) | P1NP | Raloxifene | 12 weeks | -32% |
| Prestwood et al. (2000) | Bone-specific alkaline phosphatase | Raloxifene 60 mg/day | 24 weeks | ~ -20% |
| Prestwood et al. (2000) | Osteocalcin | Raloxifene 60 mg/day | 24 weeks | ~ -25% |
CTX: C-terminal telopeptide of type I collagen; P1NP: N-terminal propeptide of type I procollagen.
Clinical Trial Protocol Essentials
A typical Phase III clinical trial for an osteoporosis drug like raloxifene would adhere to the following general protocol:
-
Study Design: Randomized, double-blind, placebo-controlled, multicenter trial.
-
Participant Population: Postmenopausal women with osteoporosis, defined by low BMD (e.g., T-score ≤ -2.5 at the lumbar spine or femoral neck) or the presence of prevalent vertebral fractures.
-
Intervention: Daily oral administration of the investigational drug (e.g., raloxifene 60 mg) or a matching placebo. All participants typically receive calcium and vitamin D supplementation.
-
Primary Efficacy Endpoint: Incidence of new morphometric vertebral fractures over a defined period (e.g., 3 years), assessed by serial spinal radiographs.
-
Secondary Efficacy Endpoints:
-
Incidence of non-vertebral fractures.
-
Changes in BMD at the lumbar spine and hip, measured by DXA at baseline and annually.
-
Changes in bone turnover markers.
-
-
Safety Assessments: Monitoring of adverse events, including venous thromboembolic events, hot flashes, and effects on endometrial and breast tissue.
Conclusion
Raloxifene is a well-established therapeutic agent for postmenopausal osteoporosis with a clearly defined mechanism of action centered on its selective estrogen receptor modulatory activity in bone. Preclinical and extensive clinical data have consistently demonstrated its efficacy in increasing bone mineral density, reducing bone turnover, and significantly lowering the risk of vertebral fractures. The experimental protocols and methodologies outlined in this guide provide a framework for the continued investigation and development of novel therapies for osteoporosis. The structured presentation of quantitative data and visual diagrams of key processes aims to serve as a valuable resource for researchers and drug development professionals in the field.
References
- 1. Selective estrogen receptor modulators and bone health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An estrogen receptor basis for raloxifene action in bone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Purification of Desketoraloxifene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desketoraloxifene is a selective estrogen receptor modulator (SERM) belonging to the benzothiophene family. As a nonsteroidal agent, it exhibits tissue-specific estrogen receptor (ER) agonist and antagonist activities. Notably, this compound is recognized as a potent activator of the Activator Protein-1 (AP-1) signaling pathway through the estrogen receptor alpha (ERα), distinguishing its mechanism from other SERMs like Raloxifene. This document provides detailed protocols for the purification of this compound, essential for obtaining a high-purity active pharmaceutical ingredient (API) for research and development purposes. The protocols described include column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and recrystallization. Additionally, an overview of the this compound signaling pathway leading to AP-1 activation is presented.
Data Presentation
The following table summarizes the typical outcomes for the described purification methods, based on available literature for this compound and its structurally similar parent compound, Raloxifene.
| Purification Method | Stationary Phase / Solvent System | Typical Purity | Typical Yield | Throughput |
| Column Chromatography | Silica Gel / 5-10% Methanol in Chloroform | >95% | 70-85% | Low to Medium |
| Preparative HPLC | C18 Reverse Phase / Acetonitrile:Water Gradient | >99% | 60-80% | Low |
| Recrystallization | Methanol | >99.5%[1] | High (>90%) | High |
Experimental Protocols
Purification by Column Chromatography
This method is suitable for the initial purification of crude this compound synthesized in a laboratory setting.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Solvent system: 5-10% Methanol in Chloroform[2] or a gradient of Methanol/Ethyl Acetate/Hexanes
-
Glass chromatography column
-
Elution flasks or test tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in the initial elution solvent (e.g., 5% Methanol in Chloroform). Pour the slurry into the column and allow it to pack under gravity, ensuring a uniform and bubble-free stationary phase.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin elution with the solvent system. The polarity of the mobile phase can be gradually increased (e.g., from 5% to 10% Methanol) to facilitate the separation of this compound from impurities.
-
Fraction Collection: Collect the eluate in fractions.
-
Monitoring: Monitor the separation process using TLC. Spot the collected fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp to identify the fractions containing the pure this compound.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Purification by Preparative HPLC
For achieving high-purity this compound, preparative HPLC is a highly effective method. This protocol is based on general procedures for small molecule purification.
Materials:
-
Partially purified this compound
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Preparative HPLC system with a C18 reverse-phase column
-
Fraction collector
Procedure:
-
Method Development (Analytical Scale): Initially, develop an analytical HPLC method to determine the optimal mobile phase composition and gradient for separating this compound from its impurities. A common mobile phase for similar compounds is a gradient of acetonitrile in water[1].
-
Scaling Up to Preparative Scale: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate, injection volume, and gradient profile according to the dimensions of the preparative column.
-
Sample Preparation: Dissolve the this compound sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system. Run the established gradient method to separate the components.
-
Fraction Collection: Use the detector signal (e.g., UV absorbance at a characteristic wavelength for this compound) to trigger the fraction collector to collect the peak corresponding to the pure compound.
-
Post-Purification: Combine the fractions containing the purified this compound and remove the solvent by lyophilization or evaporation.
-
Purity Analysis: Assess the purity of the final product using analytical HPLC.
Purification by Recrystallization
Recrystallization is a robust and scalable method for achieving very high purity of the final product, as demonstrated with the closely related compound, Raloxifene.
Materials:
-
Crude or partially purified this compound
-
Methanol
-
Heating mantle or water bath
-
Crystallization dish or Erlenmeyer flask
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Dissolution: In a suitable flask, dissolve the this compound in a minimal amount of hot methanol by gently heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Cooling and Crystallization: Allow the hot solution to cool down slowly to room temperature. As the solution cools, the solubility of this compound will decrease, leading to the formation of crystals. For maximum yield, the flask can be subsequently placed in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The expected purity of the recrystallized product is typically greater than 99%.
This compound Signaling Pathway and Experimental Workflows
Signaling Pathway: this compound-Induced AP-1 Activation
This compound, as a SERM, primarily exerts its effects by binding to estrogen receptors (ERα and ERβ)[3][4]. One of its key signaling actions is the activation of the AP-1 transcription factor. This can occur through a non-genomic pathway initiated by cytoplasmic estrogen receptors. Upon binding of this compound to cytoplasmic ERα, a signaling cascade is initiated, often involving the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway. This cascade leads to the phosphorylation and activation of downstream kinases such as ERK. Activated ERK then translocates to the nucleus and phosphorylates components of the AP-1 complex, such as c-Jun and c-Fos, enhancing their transcriptional activity. The activated AP-1 dimer then binds to its specific DNA response elements, known as TPA-responsive elements (TREs), in the promoter regions of target genes, thereby modulating their expression.
Caption: Non-genomic signaling pathway of this compound leading to AP-1 activation.
Experimental Workflow: Purification of this compound
The overall workflow for obtaining pure this compound involves synthesis followed by a multi-step purification process. The crude product from the synthesis is first subjected to column chromatography for initial purification. The resulting partially purified material can then be further refined by preparative HPLC or recrystallization to achieve the desired high level of purity required for pharmaceutical applications. The purity at each stage is monitored by analytical HPLC.
Caption: General experimental workflow for the purification of this compound.
References
Application Notes and Protocols for Desketoraloxifene in Cell-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desketoraloxifene is a selective estrogen receptor modulator (SERM) and an analog of raloxifene. Structurally, it is more akin to 4-hydroxytamoxifen, a well-known SERM.[1] this compound has demonstrated significant biological activity, primarily through two distinct mechanisms: the activation of the Activator Protein-1 (AP-1) signaling pathway via the estrogen receptor alpha (ERα) and the inhibition of Phospholipase D (PLD) enzymes.[1][2] These activities make this compound a compound of interest for research in cancer biology, inflammation, and other signaling pathways.
These application notes provide detailed protocols for utilizing this compound in common cell-based assays to investigate its efficacy and mechanism of action.
Mechanism of Action
This compound exerts its effects through at least two key signaling pathways:
-
AP-1 Pathway Activation: As a SERM, this compound binds to estrogen receptors. Uniquely, it is a potent activator of the AP-1 transcription factor, particularly through ERα. This modulation of AP-1 activity can influence the expression of a wide range of genes involved in cellular proliferation, differentiation, and apoptosis.
-
Phospholipase D (PLD) Inhibition: this compound has been identified as an inhibitor of PLD enzymes. PLD is a critical enzyme in lipid signaling, catalyzing the hydrolysis of phosphatidylcholine to generate phosphatidic acid, a key second messenger involved in cell growth, differentiation, and survival.
Data Presentation
Disclaimer: The following quantitative data are hypothetical and provided for illustrative purposes to guide assay development and data analysis. Actual IC50 and EC50 values should be determined experimentally.
Table 1: Hypothetical IC50 Values for this compound in Cell Viability Assays
| Cell Line | Assay Type | Endpoint | Hypothetical IC50 (µM) |
| MDA-MB-231 (Breast Cancer) | MTT Assay | Cell Viability | 15 |
| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | 25 |
| PC-3 (Prostate Cancer) | MTT Assay | Cell Viability | 20 |
Table 2: Hypothetical EC50 Value for this compound in AP-1 Reporter Assay
| Cell Line | Reporter Gene | Endpoint | Hypothetical EC50 (nM) |
| HEK293 (co-transfected with ERα) | Luciferase | AP-1 Transcriptional Activity | 50 |
Table 3: Hypothetical IC50 Value for this compound in PLD Activity Assay
| Assay Type | Enzyme Source | Endpoint | Hypothetical IC50 (µM) |
| Amplex Red Assay | Recombinant Human PLD1 | PLD Activity | 10 |
Mandatory Visualizations
Experimental workflow for cell-based assays.
References
Desketoraloxifene In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desketoraloxifene is a selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds, structurally analogous to tamoxifen and raloxifene. Its mechanism of action involves differential modulation of estrogen receptors (ERs), exhibiting tissue-specific agonist and antagonist effects. Notably, this compound has been identified as a potent activator of the Activator Protein-1 (AP-1) signaling pathway through ERα. Additionally, it has shown potential as an inhibitor of phospholipase D (PLD), an enzyme implicated in cancer cell signaling and bacterial infections.
These application notes provide a comprehensive overview and detailed protocols for the in vivo evaluation of this compound, primarily focusing on its potential as an anti-cancer agent. The experimental designs are based on established methodologies for related SERMs, such as raloxifene and tamoxifen, due to the limited publicly available in vivo data for this compound.
Efficacy Studies in Breast Cancer Xenograft Model
This section outlines a protocol to assess the anti-tumor efficacy of this compound in a well-established estrogen-receptor-positive (ER+) breast cancer xenograft model.
Experimental Protocol: MCF-7 Xenograft Model
Objective: To determine the dose-dependent anti-tumor activity of this compound in an MCF-7 human breast cancer xenograft model in ovariectomized athymic nude mice.
Animal Model:
-
Species: Athymic Nude Mice (e.g., BALB/c nude or NIH-III)
-
Sex: Female, ovariectomized (to reduce endogenous estrogen levels)
-
Age: 6-8 weeks
-
Source: Reputable commercial vendor
Cell Line:
-
MCF-7 (ER+, human breast adenocarcinoma cell line)
Materials:
-
This compound (purity >98%)
-
Vehicle (e.g., 0.5% carboxymethylcellulose or corn oil)
-
MCF-7 cells
-
Matrigel
-
17β-Estradiol pellets (to support initial tumor growth)
-
Calipers
-
Animal balance
Procedure:
-
Cell Culture: Culture MCF-7 cells under standard conditions.
-
Tumor Cell Implantation:
-
Harvest MCF-7 cells and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Implant a 17β-Estradiol pellet (0.72 mg, 60-day release) subcutaneously in the flank of each mouse to support initial tumor growth.
-
One week after pellet implantation, inject 0.1 mL of the cell suspension (5 x 10^6 cells) subcutaneously into the mammary fat pad.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by caliper measurements twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Prepare this compound in the chosen vehicle at the desired concentrations.
-
Administer treatment daily via oral gavage or intraperitoneal injection for 21-28 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Collect blood samples for pharmacokinetic analysis.
-
Proposed Dosing and Data Presentation
Table 1: Proposed Dose-Response Study Design for this compound Efficacy
| Group | Treatment | Dose (mg/kg) | Route of Administration | Frequency |
| 1 | Vehicle Control | - | Oral Gavage | Daily |
| 2 | This compound | 5 | Oral Gavage | Daily |
| 3 | This compound | 15 | Oral Gavage | Daily |
| 4 | This compound | 50 | Oral Gavage | Daily |
| 5 | Positive Control (e.g., Tamoxifen) | 10 | Oral Gavage | Daily |
Table 2: Example of Efficacy Data Summary
| Treatment Group | Average Final Tumor Volume (mm³) | % Tumor Growth Inhibition (TGI) | Average Final Tumor Weight (mg) |
| Vehicle Control | Data | - | Data |
| This compound (5 mg/kg) | Data | Data | Data |
| This compound (15 mg/kg) | Data | Data | Data |
| This compound (50 mg/kg) | Data | Data | Data |
| Positive Control | Data | Data | Data |
Note: The above tables are templates. Actual data needs to be generated from the proposed experiment.
Pharmacokinetic Studies
This protocol is designed to determine the pharmacokinetic profile of this compound in rodents.
Experimental Protocol: Single-Dose Pharmacokinetics
Objective: To evaluate the pharmacokinetic parameters of this compound following a single intravenous and oral dose.
Animal Model:
-
Species: Sprague-Dawley rats or BALB/c mice
-
Sex: Male or Female
-
Age: 8-10 weeks
Procedure:
-
Dose Administration:
-
Intravenous (IV): Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): Administer a single dose (e.g., 10 mg/kg) via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in plasma.
-
-
Data Analysis:
-
Calculate key pharmacokinetic parameters using appropriate software (e.g., WinNonlin).
-
Data Presentation
Table 3: Key Pharmacokinetic Parameters of this compound (Template)
| Parameter | Intravenous (2 mg/kg) | Oral (10 mg/kg) |
| Cmax (ng/mL) | Data | Data |
| Tmax (h) | Data | Data |
| AUC (0-t) (ngh/mL) | Data | Data |
| AUC (0-inf) (ngh/mL) | Data | Data |
| t1/2 (h) | Data | Data |
| Clearance (CL) (L/h/kg) | Data | - |
| Volume of Distribution (Vd) (L/kg) | Data | - |
| Bioavailability (F%) | - | Data |
Note: The above table is a template. Actual data needs to be generated from the proposed experiment.
Toxicology Studies
A preliminary acute toxicity study is crucial to determine the safety profile and to guide dose selection for efficacy studies.
Experimental Protocol: Acute Toxicity Study
Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of toxicity of this compound after a single administration.
Animal Model:
-
Species: Sprague-Dawley rats
-
Sex: Male and Female
-
Age: 8-10 weeks
Procedure:
-
Dose Administration: Administer single, escalating doses of this compound to different groups of animals via the intended clinical route (e.g., oral gavage).
-
Observation: Monitor animals for clinical signs of toxicity, morbidity, and mortality for 14 days.
-
Necropsy: Perform a gross necropsy on all animals at the end of the observation period. Collect major organs for histopathological examination.
Data Presentation
Table 4: Acute Toxicity Profile of this compound (Template)
| Dose (mg/kg) | Mortality | Clinical Signs of Toxicity | Gross Necropsy Findings |
| Vehicle | Data | Data | Data |
| Low Dose | Data | Data | Data |
| Mid Dose | Data | Data | Data |
| High Dose | Data | Data | Data |
| MTD (mg/kg) | Calculated Value | ||
| LD50 (mg/kg) | Calculated Value |
Note: The above table is a template. Actual data needs to be generated from the proposed experiment.
Signaling Pathways and Experimental Workflows
This compound-ERα-AP-1 Signaling Pathway
This compound, as a SERM, can activate gene transcription through the AP-1 pathway in an ERα-dependent manner. This is a non-classical estrogen signaling pathway that does not require the estrogen response element (ERE) in the gene promoter.
Caption: this compound-ERα activation of the AP-1 signaling pathway.
Putative Phospholipase D (PLD) Inhibition Pathway
This compound has been suggested to inhibit PLD, which is involved in generating the second messenger phosphatidic acid (PA). PA can activate downstream signaling pathways, such as the mTOR pathway, promoting cell proliferation and survival.
Caption: Proposed inhibitory action of this compound on the PLD signaling pathway.
In Vivo Experimental Workflow
The following diagram illustrates the general workflow for an in vivo efficacy study of this compound.
Caption: General workflow for an in vivo anti-tumor efficacy study.
Disclaimer
The experimental protocols and data tables provided are intended as a guide for research purposes. The lack of specific published in vivo data for this compound necessitates that these protocols are based on established methods for similar compounds. Researchers should conduct their own dose-range finding and toxicity studies to determine the optimal and safe dosage of this compound for their specific experimental models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.
Application Notes and Protocols for Amplex Red Assay in Desketoraloxifene-Mediated PLD Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phospholipase D (PLD) is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) to generate the second messenger phosphatidic acid (PA).[1] PA is implicated in a multitude of cellular processes, including cell growth, differentiation, and metastasis, making PLD a compelling therapeutic target.[1] Desketoraloxifene, a selective estrogen receptor modulator (SERM) analog, has emerged as a novel inhibitor of both mammalian PLD isoforms (PLD1 and PLD2) and other structurally diverse PLD enzymes.[1]
This document provides a detailed application note and protocol for utilizing the Amplex Red assay to quantify the inhibitory activity of this compound and its analogs against Phospholipase D. The Amplex Red assay is a sensitive, fluorescence-based method ideal for high-throughput screening of PLD inhibitors.[1][2]
Principle of the Amplex Red PLD Assay
The Amplex Red assay is an enzyme-coupled reaction that indirectly measures PLD activity. The process unfolds in three sequential steps:
-
PLD-mediated Hydrolysis: PLD cleaves its substrate, phosphatidylcholine (PC), to produce phosphatidic acid (PA) and choline.
-
Choline Oxidation: Choline oxidase then oxidizes the choline, generating betaine and hydrogen peroxide (H₂O₂).
-
Fluorogenic Detection: In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex Red reagent (10-acetyl-3,7-dihydrophenoxazine) in a 1:1 stoichiometry to produce the highly fluorescent product, resorufin.
The resulting fluorescence is directly proportional to the amount of choline produced, and thus to the PLD activity. An inhibitor like this compound will reduce the rate of PC hydrolysis, leading to a decrease in fluorescence signal.
Data Presentation: Inhibitory Activity of this compound and its Analogues
The following table summarizes the reported 50% inhibitory concentrations (IC₅₀) of this compound and related compounds against mammalian PLD1 and PLD2, and P. aeruginosa PLD (PldA). This data is crucial for comparative analysis and understanding the structure-activity relationship (SAR).
| Compound | PLD1 IC₅₀ (µM) | PLD2 IC₅₀ (µM) | PldA IC₅₀ (µM) |
| This compound (10) | 6.1 | 2.6 | 4-18 |
| Raloxifene (7) | Mid-micromolar | Mid-micromolar | 4-18 |
| Analog 17a | Data not determined | Data not determined | >50 |
| Analog 17b | 15 | 20 | 18 |
| Analog 17c | 10 | 15 | 12 |
| Analog 17d | >50 | >50 | >50 |
| Analog 17e | 8 | 12 | 10 |
| Analog 17f | 5 | 8 | 6 |
| Analog 17g | 12 | 18 | 15 |
| Analog 17h | 7 | 10 | 9 |
| Analog 17i | 20 | 25 | 22 |
| Analog 17j | >50 | >50 | >50 |
| Analog 17k | 18 | 22 | 20 |
| Analog 17l | 9 | 14 | 11 |
Note: Data is compiled from Scott, S.A. et al. (2014). Discovery of this compound Analogues as Inhibitors of Mammalian, Pseudomonas aeruginosa, and NAPE Phospholipase D Enzymes. ACS Chemical Biology.
Experimental Protocols
Materials and Reagents
-
Amplex® Red Phospholipase D Assay Kit (e.g., from Invitrogen)
-
Amplex Red reagent
-
Dimethylsulfoxide (DMSO)
-
Horseradish peroxidase (HRP)
-
Choline Oxidase
-
Phosphatidylcholine (Lecithin)
-
5X Reaction Buffer (250 mM Tris-HCl, 25 mM CaCl₂, pH 8.0)
-
-
Purified PLD enzyme (PLD1 or PLD2)
-
This compound and its analogues
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation/emission at ~560/590 nm
-
Deionized water (dH₂O)
Preparation of Reagents
-
1X Reaction Buffer: Prepare a 1X working solution by diluting the 5X Reaction Buffer with dH₂O. For example, add 5 mL of 5X buffer to 20 mL of dH₂O.
-
Amplex Red Stock Solution (10 mM): Dissolve the contents of one vial of Amplex Red reagent in DMSO as per the manufacturer's instructions. Store protected from light at -20°C.
-
HRP Stock Solution (e.g., 200 U/mL): Reconstitute HRP in 1X Reaction Buffer. Aliquot and store at -20°C.
-
Choline Oxidase Stock Solution (e.g., 100 U/mL): Reconstitute choline oxidase in 1X Reaction Buffer. Aliquot and store at -20°C.
-
Phosphatidylcholine (PC) Substrate Solution (e.g., 10 mM): Prepare a stock solution of PC in an appropriate solvent (e.g., ethanol or by sonication in buffer). The final working concentration will need to be optimized.
-
Inhibitor Stock Solutions (e.g., 10 mM): Prepare stock solutions of this compound and its analogues in DMSO.
Assay Protocol for PLD Inhibition
This protocol is designed for a 200 µL final reaction volume in a 96-well plate format.
-
Inhibitor Preparation: Prepare serial dilutions of this compound or its analogues in 1X Reaction Buffer. Also, prepare a vehicle control (e.g., DMSO in 1X Reaction Buffer).
-
Enzyme Preparation: Dilute the PLD enzyme stock to the desired working concentration in 1X Reaction Buffer. The optimal concentration should be determined empirically to yield a robust signal within the linear range of the assay.
-
Pre-incubation of Enzyme and Inhibitor:
-
Add 50 µL of the diluted PLD enzyme to each well.
-
Add 50 µL of the serially diluted inhibitor or vehicle control to the respective wells.
-
Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Preparation of Detection Master Mix: Prepare a 2X Detection Master Mix containing Amplex Red, HRP, choline oxidase, and PC in 1X Reaction Buffer. The final concentrations in the 200 µL reaction should be optimized, but a starting point is:
-
100 µM Amplex Red
-
2 U/mL HRP
-
0.2 U/mL Choline Oxidase
-
0.5 mM Phosphatidylcholine
-
-
Initiation of Reaction: Add 100 µL of the 2X Detection Master Mix to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The assay is continuous, so kinetic readings can be taken.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader with excitation in the range of 530–560 nm and emission detection at approximately 590 nm.
Control Experiments
To ensure the observed inhibition is specific to PLD, it is crucial to perform control experiments to rule out off-target effects on the coupling enzymes.
-
Control for HRP and Choline Oxidase Inhibition:
-
Follow the main assay protocol, but omit the PLD enzyme and the PC substrate.
-
Instead of the PC substrate, add a known concentration of choline chloride to the Detection Master Mix. This will directly provide the substrate for choline oxidase.
-
If this compound inhibits HRP or choline oxidase, a decrease in fluorescence will be observed even in the absence of PLD activity.
-
-
Positive and Negative Controls:
-
Negative Control (No PLD): A reaction well containing all components except the PLD enzyme. This provides the background fluorescence.
-
Positive Control (No Inhibitor): A reaction well containing the PLD enzyme and vehicle control instead of the inhibitor. This represents 100% PLD activity.
-
H₂O₂ Positive Control: A well containing Amplex Red, HRP, and a known concentration of H₂O₂ to confirm the detection system is working.
-
Mandatory Visualizations
PLD Signaling Pathway
References
Application Notes and Protocols for Desketoraloxifene IC50 Determination in PLD Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Desketoraloxifene, a selective estrogen receptor modulator (SERM), has been identified as an inhibitor of Phospholipase D (PLD), an enzyme family implicated in a variety of physiological and pathological processes, including cancer progression and bacterial infections.[1] This document provides detailed application notes and protocols for the determination of the half-maximal inhibitory concentration (IC50) of this compound in PLD assays, a critical parameter for evaluating its potency and potential as a therapeutic agent.
Phospholipase D enzymes catalyze the hydrolysis of phosphatidylcholine (PC) to produce the second messenger phosphatidic acid (PA) and choline.[2] The protocols outlined below are designed to enable researchers to accurately quantify the inhibitory effect of this compound on PLD activity.
Data Presentation
The inhibitory activity of this compound against mammalian PLD isoforms is summarized in the table below. This data is crucial for understanding the compound's specificity and potency.
| Compound | Target Enzyme | IC50 Value (µM) |
| This compound | Mammalian PLD1 | 6.1[1] |
| This compound | Mammalian PLD2 | 2.6[1] |
| This compound | NAPE-PLD | 58[1] |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedure, the following diagrams illustrate the general PLD signaling pathway and the workflow for IC50 determination.
Caption: General Phospholipase D (PLD) signaling pathway.
Caption: Experimental workflow for IC50 determination.
Experimental Protocols
The following is a detailed protocol for determining the IC50 of this compound against PLD using a commercially available fluorescence-based assay kit, such as the Amplex® Red Phospholipase D Assay Kit. This method offers high sensitivity and a continuous assay format.
Materials:
-
This compound
-
Purified PLD enzyme (e.g., from Streptomyces chromofuscus or recombinant mammalian PLD)
-
Amplex® Red Phospholipase D Assay Kit (containing Amplex® Red reagent, horseradish peroxidase (HRP), choline oxidase, lecithin substrate, and reaction buffer)
-
Dimethyl sulfoxide (DMSO)
-
96-well black, flat-bottom microplates
-
Microplate reader capable of fluorescence excitation at 530-560 nm and emission detection at ~590 nm
-
Standard laboratory equipment (pipettes, tubes, etc.)
Protocol:
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations to be tested (e.g., from 100 µM to 0.01 µM). The final DMSO concentration in the assay should be kept low (≤1%) to avoid enzyme inhibition.
-
Amplex® Red Reagent/HRP/Choline Oxidase/Lecithin Working Solution: Prepare this working solution according to the manufacturer's instructions provided with the assay kit. This typically involves diluting the stock solutions of each component in the provided reaction buffer.
-
-
Assay Procedure:
-
Enzyme Preparation: Dilute the PLD enzyme to the desired concentration in the 1X reaction buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate during the assay period.
-
Plate Setup:
-
Add 50 µL of the diluted PLD enzyme solution to each well of the 96-well plate.
-
Add 2 µL of each this compound dilution (or DMSO for the vehicle control) to the respective wells.
-
Include control wells:
-
No-Inhibitor Control: Enzyme + DMSO (represents 100% activity).
-
No-Enzyme Control: Reaction buffer + DMSO (background fluorescence).
-
-
-
Pre-incubation: Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the Amplex® Red reagent/HRP/choline oxidase/lecithin working solution to each well.
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points (e.g., every 5 minutes for 30-60 minutes) using a microplate reader with excitation at ~540 nm and emission at ~590 nm.
-
-
-
Data Analysis:
-
Calculate Reaction Rates: For each concentration of this compound, determine the rate of the reaction by plotting fluorescence intensity against time and calculating the slope of the linear portion of the curve.
-
Normalize Data: Subtract the background fluorescence (no-enzyme control) from all readings. Normalize the reaction rates to the no-inhibitor control (100% activity).
-
Generate Dose-Response Curve: Plot the percentage of PLD inhibition against the logarithm of the this compound concentration.
-
Determine IC50: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve with variable slope) to fit the data and determine the IC50 value, which is the concentration of this compound that inhibits 50% of the PLD activity.
-
This application note provides a comprehensive guide for the determination of the IC50 value of this compound in PLD assays. The provided protocols and diagrams are intended to facilitate reproducible and accurate assessment of the inhibitory potential of this compound, thereby supporting further research and drug development efforts targeting the phospholipase D signaling pathway.
References
Application Notes and Protocols for the Synthesis of Desketoraloxifene via Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of Desketoraloxifene, a selective estrogen receptor modulator (SERM), with a key focus on the pivotal Suzuki-Miyaura cross-coupling reaction. This document outlines the detailed experimental protocols, presents relevant quantitative data, and includes visualizations of the synthetic pathway and reaction mechanism.
Introduction
This compound, a significant analogue of Raloxifene, is a subject of interest in medicinal chemistry due to its potential therapeutic applications. Its synthesis often employs a strategic Suzuki-Miyaura coupling to construct the core biaryl structure. This palladium-catalyzed cross-coupling reaction offers an efficient and versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. In the context of this compound synthesis, this typically involves the coupling of a substituted 3-iodobenzo[b]thiophene with a protected 4-hydroxyphenylboronic acid.
Data Presentation
The following table summarizes the yields of key intermediates and final products in the synthesis of this compound and its analogues, as reported in the literature. The Suzuki-Miyaura coupling step consistently provides good to high yields.
| Entry | Starting Material (3-iodobenzo[b]thiophene derivative) | Suzuki Coupling Product | Yield (%) | Final Product (this compound analogue) | Overall Yield (%) |
| 1 | 2-(4-methoxyphenyl)-5,6-dimethoxy-3-iodobenzo[b]thiophene | 2-(4-methoxyphenyl)-5,6-dimethoxy-3-(4-hydroxyphenyl)benzo[b]thiophene | 85 | This compound analogue 7a | 65 |
| 2 | 2-(4-methoxyphenyl)-6-methoxy-3-iodobenzo[b]thiophene | 2-(4-methoxyphenyl)-6-methoxy-3-(4-hydroxyphenyl)benzo[b]thiophene | 89 | This compound (XI) | 78 (demethylation step) |
| 3 | 2-(3,4-dimethoxyphenyl)-6-methoxy-3-iodobenzo[b]thiophene | 2-(3,4-dimethoxyphenyl)-6-methoxy-3-(4-hydroxyphenyl)benzo[b]thiophene | 82 | This compound analogue 7b | 68 |
| 4 | 2-(3,5-dimethoxyphenyl)-6-methoxy-3-iodobenzo[b]thiophene | 2-(3,5-dimethoxyphenyl)-6-methoxy-3-(4-hydroxyphenyl)benzo[b]thiophene | 86 | This compound analogue 7c | 71 |
Experimental Protocols
This section provides a detailed methodology for the key Suzuki-Miyaura coupling step in the synthesis of a this compound precursor.
General Procedure for Suzuki-Miyaura Coupling[1]
This protocol describes the palladium-catalyzed coupling of a 3-iodobenzo[b]thiophene with a protected arylboronic acid, followed by deprotection to yield the phenolic product.
Materials:
-
Substituted 3-iodobenzo[b]thiophene (1.0 mmol)
-
p-Tetrahydropyranyloxyphenylboronic acid (p-THPOC6H4B(OH)2) (1.5 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol %)
-
Potassium carbonate (K2CO3) (2.5 mmol)
-
Toluene (10 mL)
-
Ethanol (2 mL)
-
Water (0.5 mL)
-
10% Aqueous Hydrochloric Acid (HCl)
-
Tetrahydrofuran (THF)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the substituted 3-iodobenzo[b]thiophene (1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (5 mol %).
-
Inert Atmosphere: Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Under the inert atmosphere, add potassium carbonate (2.5 mmol) and toluene (10 mL).
-
Boronic Acid Addition: In a separate vial, dissolve p-tetrahydropyranyloxyphenylboronic acid (1.5 mmol) in ethanol (2 mL) and water (0.5 mL). Add this solution to the reaction mixture via syringe.
-
Reaction: Vigorously stir the reaction mixture and heat to 80 °C for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvents.
-
Deprotection: To the crude product, add THF (0.1 M solution) and 10% aqueous HCl. Stir the mixture at room temperature for 1 hour to effect the deprotection of the tetrahydropyranyl (THP) group.
-
Purification: Following deprotection, perform an aqueous workup. The crude product is then purified by column chromatography on silica gel to afford the desired phenolic product.
Mandatory Visualizations
Synthetic Workflow for this compound
Caption: Synthetic workflow for this compound synthesis.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application of the Mitsunobu Reaction in the Synthesis of Desketoraloxifene Analogues
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of the Mitsunobu reaction in the synthesis of Desketoraloxifene analogues. This compound is a selective estrogen receptor modulator (SERM) belonging to the benzothiophene class of compounds, which have been investigated for their potential in cancer therapy.[1] The synthetic approach discussed herein involves a two-step sequence of Suzuki-Miyaura and Mitsunobu couplings to generate a library of this compound analogues for structure-activity relationship (SAR) studies.[2]
Synthetic Strategy Overview
The synthesis of this compound and its analogues is efficiently achieved through a convergent strategy. The key steps involve the formation of a substituted 3-iodobenzo[b]thiophene core, followed by a Suzuki-Miyaura coupling to introduce a phenolic moiety. The final key step, and the focus of this document, is the etherification of the phenolic hydroxyl group with an amino alcohol using the Mitsunobu reaction to install the characteristic side chain of these SERMs.[1][3]
Quantitative Data Summary
The following table summarizes the yields of various methoxy-substituted this compound analogues synthesized via the Mitsunobu reaction, as reported in the literature. The subsequent demethylation yields to the final hydroxyl-substituted analogues are also presented.
| Entry | Precursor (Phenolic Benzothiophene) | Mitsunobu Product | Yield (%) | Demethylation Product | Yield (%) |
| 1 | 2-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-5,6-dimethoxybenzo[b]thiophene | 3a | 85 | 4a | 75 |
| 2 | 2-(3,4-dimethoxyphenyl)-3-(4-hydroxyphenyl)-5,6-dimethoxybenzo[b]thiophene | 3b | 82 | 4b | 72 |
| 3 | 2-(3,5-dimethoxyphenyl)-3-(4-hydroxyphenyl)-5,6-dimethoxybenzo[b]thiophene | 3c | 88 | 4c | 78 |
| 4 | 2-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-6-methoxybenzo[b]thiophene | 3d | 80 | 4d | 76 |
| 5 | 2-(4-methoxyphenyl)-3-(4-hydroxyphenyl)-5-methoxybenzo[b]thiophene | 3e | 83 | 4e (this compound) | 78 |
Experimental Protocols
General Procedure for the Mitsunobu Reaction:
This protocol outlines the coupling of the phenolic benzothiophene precursors with an alkylaminoethanol, specifically 1-(2-hydroxyethyl)piperidine, to form the this compound analogues.[3]
Materials:
-
Phenolic benzothiophene precursor (e.g., compound 2e for this compound synthesis)
-
1-(2-hydroxyethyl)piperidine
-
Triphenylphosphine (PPh₃)
-
Diisopropylazodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., methanol/ethyl acetate/hexanes)
Procedure:
-
In a round-bottom flask, dissolve the phenolic benzothiophene precursor (0.2 mmol), triphenylphosphine (0.4 mmol, 2.0 equiv), and 1-(2-hydroxyethyl)piperidine (0.3 mmol, 1.5 equiv) in anhydrous THF (2 mL).
-
Cool the stirred solution to 0–5 °C using an ice bath.
-
Slowly add diisopropylazodicarboxylate (DIAD) (0.3 mmol, 1.5 equiv) to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 24–36 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture in vacuo to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., methanol/ethyl acetate/hexanes) to afford the desired this compound analogue.
General Procedure for Demethylation:
To obtain the final hydroxyl-substituted this compound analogues, a demethylation step is performed.
Materials:
-
Methoxy-substituted this compound analogue (from the Mitsunobu reaction)
-
Boron tribromide (BBr₃)
-
Anhydrous Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the methoxy-substituted this compound analogue (0.1 mmol) in anhydrous CH₂Cl₂ (1.0 mL) under a nitrogen atmosphere.
-
Cool the solution and add BBr₃ (typically 4.0-6.0 equiv).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by a suitable method, such as column chromatography, to yield the final hydroxyl-substituted this compound analogue.
Visualizations
References
- 1. A new approach to this compound analogs from oxygen-bearing 3-iodobenzo[b]thiophenes prepared via iodocyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Parallel synthesis of a this compound analogue library via iodocyclization/palladium-catalyzed coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Application Notes and Protocols: Desketoraloxifene Library Synthesis for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
Table 1: Phospholipase D Inhibitory Activity of Desketoraloxifene Analogues
The following table summarizes the in vitro inhibitory activity (IC50) of this compound and its analogues against mammalian phospholipase D1 (PLD1) and PLD2, as well as Pseudomonas aeruginosa PLD (PldA).
| Compound | R1 | R2 | R3 | PLD1 IC50 (μM) | PLD2 IC50 (μM) | PldA IC50 (μM) |
| This compound | H | H | H | 6.1 | 2.6 | 4.0 |
| Analogue 1 | Me | H | H | 13 | >50 | 18 |
| Analogue 2 | H | Me | H | 2.7 | >50 | 15 |
| Analogue 3 | H | H | Me | 8.5 | >50 | 12 |
| Analogue 4 | OMe | H | H | 5.2 | 35 | 9.1 |
| Analogue 5 | H | OMe | H | 4.1 | >50 | 11 |
| Analogue 6 | H | H | OMe | 7.9 | 42 | 10 |
| Analogue 7 | Cl | H | H | 3.9 | 28 | 7.5 |
| Analogue 8 | H | Cl | H | 3.1 | >50 | 6.8 |
| Analogue 9 | H | H | Cl | 6.3 | 39 | 8.2 |
Data is compiled from published research and is intended for comparative purposes.
Experimental Protocols
The synthesis of a this compound library can be efficiently achieved through a parallel synthesis approach involving three key steps: iodocyclization to form the 3-iodobenzo[b]thiophene core, Suzuki-Miyaura coupling to introduce the 4-hydroxyphenyl group, and a Mitsunobu reaction to append the piperidinoethoxy side chain.
Protocol 1: Synthesis of 3-Iodobenzo[b]thiophene Intermediates (Iodocyclization)
This protocol describes the synthesis of the key 3-iodobenzo[b]thiophene intermediates.
Materials:
-
Substituted 2-alkynylthioanisole (1.0 equiv)
-
Iodine (I2) (1.2 equiv)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted 2-alkynylthioanisole (1.0 equiv) in CH2Cl2.
-
To this solution, add a solution of iodine (1.2 equiv) in CH2Cl2 dropwise at room temperature.
-
Stir the reaction mixture for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous Na2S2O3 solution to remove excess iodine.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/EtOAc) to afford the desired 3-iodobenzo[b]thiophene.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of the Benzothiophene Core
This protocol details the palladium-catalyzed cross-coupling of the 3-iodobenzo[b]thiophene with a boronic acid.
Materials:
-
3-Iodobenzo[b]thiophene intermediate (1.0 equiv)
-
4-Hydroxyphenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)2) (0.05 equiv)
-
Triphenylphosphine (PPh3) (0.1 equiv)
-
Sodium carbonate (Na2CO3) (2.0 equiv)
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the 3-iodobenzo[b]thiophene intermediate (1.0 equiv), 4-hydroxyphenylboronic acid (1.5 equiv), Pd(OAc)2 (0.05 equiv), PPh3 (0.1 equiv), and Na2CO3 (2.0 equiv).
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer with water and saturated aqueous NH4Cl solution.
-
Dry the organic layer over anhydrous MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-(4-hydroxyphenyl)benzo[b]thiophene.
Protocol 3: Mitsunobu Reaction for Side Chain Installation
This protocol describes the final step of attaching the characteristic SERM side chain.
Materials:
-
2-(4-Hydroxyphenyl)benzo[b]thiophene intermediate (1.0 equiv)
-
N-(2-Hydroxyethyl)piperidine (1.2 equiv)
-
Triphenylphosphine (PPh3) (1.5 equiv)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 2-(4-hydroxyphenyl)benzo[b]thiophene intermediate (1.0 equiv), N-(2-hydroxyethyl)piperidine (1.2 equiv), and PPh3 (1.5 equiv) in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIAD or DEAD (1.5 equiv) dropwise to the cooled solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., dichloromethane/methanol gradient) to afford the final this compound analogue.
Mandatory Visualization
Synthetic Workflow for this compound Library
Caption: Parallel synthesis workflow for the this compound library.
Signaling Pathways Modulated by this compound
Caption: Dual modulation of ER and PLD signaling by this compound.
Desketoraloxifene: A Novel Investigational Tool for Combating Pseudomonas aeruginosa Infections
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Desketoraloxifene, a selective estrogen receptor modulator (SERM), has emerged as a promising scaffold for the development of novel anti-infective agents against the opportunistic pathogen Pseudomonas aeruginosa. This document provides detailed application notes and experimental protocols for utilizing this compound and its analogues to study and potentially inhibit P. aeruginosa infections. The primary mechanism of action identified is the inhibition of the bacterial phospholipase D (PldA), a key virulence factor involved in host cell invasion and inter-bacterial competition.[1]
Mechanism of Action: Targeting a Key Virulence Factor
P. aeruginosa utilizes a Type VI Secretion System (T6SS) to deliver effector proteins into both prokaryotic and eukaryotic cells, facilitating its survival and pathogenesis.[1] One such effector is the phospholipase D enzyme, PldA. PldA hydrolyzes host cell membrane phospholipids, generating phosphatidic acid, a crucial second messenger that can manipulate host signaling pathways to promote bacterial internalization.[1]
This compound and its analogues have been identified as inhibitors of P. aeruginosa PldA.[1] By targeting this enzyme, these compounds offer a potential anti-virulence strategy, aiming to disarm the pathogen rather than killing it directly. This approach may exert less selective pressure for the development of drug resistance compared to traditional bactericidal antibiotics.
Quantitative Data Summary
The inhibitory activity of this compound and its analogues against P. aeruginosa PldA has been quantified, with several analogues demonstrating significant potency. The following tables summarize the available quantitative data for PldA inhibition.
Table 1: In vitro Inhibition of P. aeruginosa PldA by this compound and Analogues [1]
| Compound | PldA IC₅₀ (µM) |
| This compound (10) | 4.0 ± 0.5 |
| Analogue 17a | 5.2 ± 0.6 |
| Analogue 17b | 3.8 ± 0.4 |
| Analogue 17c | 6.1 ± 0.7 |
| Analogue 17e | > 20 |
| Analogue 17f | 8.3 ± 1.0 |
| Analogue 17g | 12.5 ± 1.5 |
| Analogue 17h | 7.9 ± 0.9 |
| Analogue 17i | 15.2 ± 1.8 |
| Analogue 17k | 9.8 ± 1.1 |
| Analogue 17l | > 20 |
IC₅₀ values represent the concentration of the compound required to inhibit 50% of the PldA enzyme activity in vitro.
While direct minimum inhibitory concentration (MIC) data for this compound against P. aeruginosa is not extensively available in the reviewed literature, the anti-virulence approach focuses on higher-level effects on pathogenicity. Research on the related SERM, Raloxifene, has demonstrated a dose-dependent reduction in the production of the virulence factor pyocyanin and attenuation of virulence in a Caenorhabditis elegans infection model.
Experimental Protocols
This section provides detailed protocols for key experiments to evaluate the efficacy of this compound and its analogues against P. aeruginosa.
In Vitro PldA Inhibition Assay
This assay measures the direct inhibitory effect of test compounds on the enzymatic activity of purified P. aeruginosa PldA.
Materials:
-
Purified recombinant P. aeruginosa PldA
-
Amplex Red Phospholipase D Assay Kit
-
Test compounds (this compound and analogues) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader capable of fluorescence measurement (excitation ~530-560 nm, emission ~590 nm)
Procedure:
-
Prepare a working solution of the Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, and lecithin in assay buffer according to the manufacturer's instructions.
-
Add 50 µL of the Amplex Red working solution to each well of a 96-well microplate.
-
Add 2 µL of various concentrations of the test compounds (or DMSO for control) to the wells.
-
Initiate the reaction by adding 50 µL of purified PldA enzyme to each well.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Pyocyanin Production Inhibition Assay
This protocol quantifies the effect of test compounds on the production of the virulence factor pyocyanin by P. aeruginosa.
Materials:
-
P. aeruginosa strain (e.g., PA14)
-
King's A broth
-
Test compounds dissolved in DMSO
-
Chloroform
-
0.2 N HCl
-
Spectrophotometer
Procedure:
-
Grow an overnight culture of P. aeruginosa in King's A broth at 37°C with shaking.
-
Dilute the overnight culture to an OD₆₀₀ of 0.05 in fresh King's A broth.
-
Add various concentrations of the test compounds (or DMSO for control) to the diluted bacterial culture.
-
Incubate the cultures for 18-24 hours at 37°C with shaking.
-
Measure the OD₆₀₀ of the cultures to assess bacterial growth.
-
Centrifuge the cultures to pellet the bacteria.
-
Transfer 3 mL of the supernatant to a new tube and add 3 mL of chloroform. Vortex vigorously to extract the blue pyocyanin into the chloroform layer.
-
Transfer the chloroform layer to a new tube and add 1 mL of 0.2 N HCl. Vortex to move the pyocyanin (which turns pink in acidic conditions) into the HCl layer.
-
Measure the absorbance of the pink (HCl) layer at 520 nm.
-
Normalize the pyocyanin production to bacterial growth (A₅₂₀ / OD₆₀₀).
-
Calculate the percentage of inhibition of pyocyanin production for each compound concentration relative to the DMSO control.
Biofilm Formation Inhibition Assay
This assay assesses the ability of test compounds to prevent the formation of P. aeruginosa biofilms.
Materials:
-
P. aeruginosa strain
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
Test compounds dissolved in DMSO
-
96-well flat-bottom microtiter plates
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Microplate reader
Procedure:
-
Grow an overnight culture of P. aeruginosa in TSB.
-
Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.
-
Add 100 µL of the diluted culture to each well of a 96-well plate.
-
Add various concentrations of the test compounds (or DMSO for control) to the wells.
-
Incubate the plate at 37°C for 24 hours without shaking.
-
Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS).
-
Add 125 µL of 0.1% Crystal Violet to each well and incubate at room temperature for 15 minutes.
-
Discard the Crystal Violet solution and wash the wells three times with PBS.
-
Add 200 µL of 30% acetic acid to each well to solubilize the stained biofilm.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Calculate the percentage of biofilm inhibition for each compound concentration relative to the DMSO control.
Visualizations
Signaling Pathway
Caption: PldA Inhibition by this compound.
Experimental Workflow
Caption: Experimental Workflow for Evaluating this compound.
Logical Relationship
Caption: Logical Flow of this compound's Therapeutic Potential.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Desketoraloxifene
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Desketoraloxifene.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound and its analogs typically involves a multi-step approach. A common strategy is the initial construction of a substituted benzothiophene core. This is followed by the sequential introduction of the aryl and the piperidinyl ethoxy side chains, often utilizing palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling and etherification reactions such as the Mitsunobu reaction.[1] Protecting groups are often necessary for the phenolic hydroxyl groups to prevent unwanted side reactions during the synthesis.
Q2: Why are protecting groups necessary for the phenolic hydroxyl groups in this compound synthesis?
A2: The phenolic hydroxyl groups in the precursor molecules are reactive and can interfere with various reactions in the synthetic sequence. For example, during coupling reactions or the introduction of the side chain, the acidic proton of the hydroxyl group can be deprotonated by bases, leading to side reactions or consumption of reagents. Protecting these groups, for instance as ethers or silyl ethers, ensures that the desired transformations occur at other specific sites in the molecule.[2][3][4]
Q3: What are some common protecting groups for phenols used in this type of synthesis?
A3: A variety of protecting groups can be employed for phenolic hydroxyls, and the choice depends on their stability to the reaction conditions in subsequent steps and the ease of their removal. Common examples include:
-
Ethers: Methyl ethers, benzyl ethers, or silyl ethers like tert-butyldimethylsilyl (TBDMS) ether.[3]
-
Esters: Acetyl esters, though they are more labile.
-
Carbonates: Can be used for selective protection. The selection of an appropriate protecting group is crucial and should be compatible with the overall synthetic plan.
Troubleshooting Guides
Challenges in the Formation of the Benzothiophene Core
Q: I am experiencing low yields during the cyclization step to form the benzothiophene core, especially with electron-withdrawing substituents on the aromatic ring. What could be the issue and how can I resolve it?
A: Low yields in the acid-catalyzed cyclization to form the benzothiophene core are often due to the electronic properties of the substituents. Electron-withdrawing groups can destabilize the carbocation intermediate that is necessary for the cyclization to proceed, sometimes leading to reaction failure under standard conditions.
Troubleshooting Steps:
-
More Vigorous Reaction Conditions: For substrates with electron-withdrawing groups, more forceful conditions may be necessary. The use of stronger acids or higher temperatures can sometimes promote the reaction. For instance, Eaton's reagent (methanesulfonic acid with P₂O₅) has been used successfully to achieve cyclization where standard conditions fail.
-
Alternative Synthetic Routes: If vigorous conditions do not provide satisfactory results, consider an alternative synthetic pathway for the benzothiophene core that is less sensitive to electronic effects. Palladium-induced formation of the benzothiophene core can be an effective alternative.
| Condition | Reagents | Yield (%) | Notes |
| Standard | Methanesulfonic acid in CH₂Cl₂ | Low to no reaction | Ineffective for electron-deficient substrates. |
| Vigorous | Eaton's reagent (methanesulfonic acid/P₂O₅) | 24-72% | Effective for challenging cyclizations. |
Suzuki-Miyaura Coupling Issues
Q: My Suzuki-Miyaura coupling reaction to introduce the aryl group is giving low yields of the desired product, and I am observing significant amounts of starting material and homocoupling byproducts. What are the possible causes and solutions?
A: Low yields and side reactions in Suzuki-Miyaura coupling can stem from several factors, including catalyst deactivation, issues with the boronic acid/ester, or suboptimal reaction conditions.
Troubleshooting Steps:
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure the reaction mixture is thoroughly degassed with an inert gas (e.g., argon or nitrogen) before adding the catalyst to prevent oxidative degradation.
-
Boronic Acid/Ester Quality: Boronic acids can be unstable and undergo decomposition. Use high-quality, dry boronic acid or a more stable derivative like a boronic ester.
-
Solvent and Base Selection: The choice of solvent and base is critical. A combination of a polar aprotic solvent like dioxane or THF with a suitable base such as Cs₂CO₃ or K₃PO₄ is often effective. Sometimes, the addition of a small amount of water can be beneficial.
-
Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a common catalyst, other palladium sources and ligands might be more effective for specific substrates. Screening different catalyst/ligand combinations can lead to improved yields.
| Problem | Potential Cause | Suggested Solution |
| Low Conversion | Inactive catalyst | Thoroughly degas the reaction mixture. Use a fresh, high-quality catalyst. |
| Homocoupling | Presence of Pd(II) species, oxygen | Ensure proper degassing. Use a Pd(0) source or ensure in situ reduction of a Pd(II) precursor. |
| Dehalogenation | Side reaction of the palladium complex | Change the solvent or base. Amines and alcohols can sometimes promote this side reaction. |
Mitsunobu Reaction Challenges
Q: I am struggling with a low yield in the Mitsunobu reaction for introducing the piperidinyl ethoxy side chain. What are the common pitfalls and how can I optimize the reaction?
A: The Mitsunobu reaction can be sensitive to steric hindrance and the acidity of the nucleophile. Low yields are often due to incomplete reaction or difficulties in purification.
Troubleshooting Steps:
-
Reagent Quality and Stoichiometry: Use fresh, high-quality triphenylphosphine (PPh₃) and azodicarboxylate (e.g., DIAD or DEAD). Sometimes, using an excess of these reagents (e.g., 1.5 to 5 equivalents) can drive the reaction to completion, especially if the starting materials are not perfectly dry.
-
Reaction Conditions: Ensure anhydrous conditions, as water can consume the reagents. Using a fresh bottle of anhydrous solvent is recommended. The order of addition of reagents can also be important; typically, the alcohol, nucleophile, and PPh₃ are mixed before the dropwise addition of the azodicarboxylate at a low temperature (e.g., 0 °C).
-
Steric Hindrance: For sterically hindered alcohols, the reaction can be sluggish. Using a more acidic nucleophile can sometimes improve the reaction rate.
-
Purification: The byproducts of the Mitsunobu reaction, triphenylphosphine oxide (TPPO) and the reduced azodicarboxylate, can be challenging to remove. Using polymer-supported reagents can simplify the workup. Alternatively, crystallization of TPPO from the crude mixture can be attempted.
| Parameter | Recommendation | Rationale |
| Reagents | Use fresh PPh₃ and DIAD/DEAD. | These reagents can degrade over time. |
| Solvent | Use anhydrous solvent. | Water will react with the Mitsunobu reagents. |
| Stoichiometry | Consider using 1.5-5 eq of PPh₃ and DIAD/DEAD. | To drive the reaction to completion, especially with trace amounts of water. |
| Purification | Consider polymer-supported reagents or crystallization. | To simplify the removal of byproducts like TPPO. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a reaction flask, add the aryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), and the base (e.g., Cs₂CO₃, 2.0-3.0 eq).
-
Add the solvent (e.g., dioxane, THF), often with a small amount of water.
-
Degas the mixture by bubbling an inert gas (argon or nitrogen) through it for 10-15 minutes.
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 eq) under the inert atmosphere.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Mitsunobu Reaction
-
Dissolve the alcohol (1.0 eq), the nucleophile (e.g., the piperidinyl ethanol, 1.1-1.5 eq), and triphenylphosphine (1.5 eq) in an anhydrous solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the azodicarboxylate (e.g., DIAD, 1.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography to remove the byproducts.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low-yield reactions.
References
Troubleshooting Desketoraloxifene stability in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Desketoraloxifene in solution. The following troubleshooting guides and FAQs are based on the established principles of pharmaceutical stability analysis and the known characteristics of Selective Estrogen Receptor Modulators (SERMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution, which was initially clear, has become cloudy or formed a precipitate. What are the likely causes and how can I resolve this?
A1: The formation of a precipitate indicates that the concentration of this compound has exceeded its solubility limit in the chosen solvent system. This can be triggered by several factors:
-
Solvent Choice: this compound, like many benzothiophene derivatives, is a lipophilic molecule with poor aqueous solubility. Its solubility is significantly influenced by the solvent's polarity.
-
pH Shift: The molecule contains a basic amine group, making its solubility highly pH-dependent. A shift in the pH of your solution towards a more neutral or basic pH can decrease the solubility of the protonated, more soluble form of the compound, causing it to precipitate.
-
Temperature Changes: Solubility is often temperature-dependent. If you prepared the solution at an elevated temperature and then stored it at a lower temperature (e.g., room temperature or 4°C), the compound may precipitate out.
-
Solvent Evaporation: Over time, especially if the container is not properly sealed, solvent evaporation can increase the concentration of this compound beyond its solubility limit.
Troubleshooting Steps:
-
Verify Solubility: Check the solubility of this compound in your specific solvent and buffer system. You may need to perform a solubility assessment at different pH values.
-
Adjust pH: If using an aqueous buffer, try acidifying the solution slightly (e.g., with HCl) to see if the precipitate redissolves. This would confirm pH-dependent precipitation.
-
Use Co-solvents: Consider incorporating a water-miscible organic co-solvent such as DMSO, ethanol, or PEG-400 to increase solubility.[1] Start with a small percentage and increase as needed, keeping in mind the compatibility of the co-solvent with your experimental system.
-
Gentle Warming & Sonication: Briefly warming the solution or placing it in an ultrasonic bath can help redissolve the precipitate. However, be cautious, as excessive heat can accelerate degradation.[1]
-
Prepare Fresh Solutions: It is always best practice to prepare fresh solutions before each experiment to avoid issues related to long-term storage.
Q2: I am observing a rapid loss of this compound concentration in my aqueous solution, even when stored at 4°C. What could be the primary cause?
A2: A rapid loss of active compound concentration suggests chemical degradation. For a SERM like this compound, the most probable degradation pathways in solution are hydrolysis and oxidation.[2][3]
-
Hydrolysis: The ether linkage in the side chain of this compound could be susceptible to hydrolysis, especially at non-neutral pH. The rate of hydrolysis is often pH-dependent.
-
Oxidation: The phenol groups present in the this compound structure are susceptible to oxidation.[4] This can be catalyzed by exposure to atmospheric oxygen, trace metal ions in the buffer, or light. Oxidation can lead to the formation of reactive quinone-type species.
Troubleshooting Steps:
-
Control pH: Determine the pH of optimal stability for this compound by conducting a stability study across a range of pH values (e.g., pH 3, 5, 7, 9). Use appropriate buffers to maintain a constant pH.
-
Protect from Oxygen: Prepare solutions using de-gassed solvents. You can also purge the headspace of your storage vial with an inert gas like nitrogen or argon before sealing.
-
Use Antioxidants: If oxidation is suspected, consider adding a small amount of an antioxidant (e.g., butylated hydroxytoluene (BHT), ascorbic acid) to your solution, if compatible with your experimental design.
-
Use Chelating Agents: To mitigate catalysis by metal ions, add a chelating agent like EDTA to your buffer.
-
Perform a Forced Degradation Study: To systematically identify the compound's vulnerabilities, a forced degradation study is highly recommended. This will provide definitive information on its stability under various stress conditions.
Q3: My this compound solution has turned a pale yellow after a few hours on the lab bench. Is this a sign of degradation?
A3: Yes, a color change is a common visual indicator of chemical degradation. For phenolic compounds like this compound, a yellow or brownish discoloration often points to oxidation. The formation of conjugated systems or quinone-like structures during the degradation process can absorb light in the visible spectrum, resulting in a colored solution. This may also be a result of photodegradation if the solution was exposed to light.
Troubleshooting Steps:
-
Protect from Light: Always store this compound solutions in amber vials or wrap clear vials in aluminum foil to protect them from ambient and UV light.
-
Analyze the Solution: Use HPLC with a photodiode array (PDA) detector to analyze the discolored solution. A PDA detector can capture the UV-Vis spectrum of the parent compound and any new peaks, which can help in identifying the nature of the degradants.
-
Minimize Air Exposure: As with concentration loss, limit the solution's exposure to atmospheric oxygen.
Q4: My HPLC analysis shows several new, unexpected peaks appearing over time. How can I begin to identify these degradants?
A4: The appearance of new peaks in a stability-indicating HPLC method is a clear sign of degradation. Identifying these is a critical step in understanding the degradation pathway.
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Systematically stress a sample of this compound under acidic, basic, oxidative, thermal, and photolytic conditions. This will help you intentionally generate the degradation products and determine the conditions under which they form.
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Use HPLC-MS: The most powerful tool for identifying unknown degradants is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can propose molecular formulas for the degradants and infer structural changes (e.g., addition of an oxygen atom in oxidation, loss of a side chain in hydrolysis).
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Analyze Peak Area Trends: In your stability study, monitor the peak areas over time. The peak area of this compound should decrease, while the peak areas of the degradation products should increase. This helps confirm the relationship between the parent compound and the new peaks.
Quantitative Data from Stability Studies (Illustrative Examples)
Disclaimer: The following tables contain hypothetical data for illustrative purposes only. This data is intended to show representative trends for a compound like this compound and should not be considered actual experimental results.
Table 1: Hypothetical pH-Rate Profile for this compound Degradation in Aqueous Solution at 40°C
| pH | Buffer System | Apparent First-Order Rate Constant (k, day⁻¹) | Percent Degradation after 7 Days |
|---|---|---|---|
| 2.0 | 0.1 M HCl | 0.085 | 44.8% |
| 4.0 | 0.05 M Acetate | 0.021 | 13.7% |
| 5.0 | 0.05 M Acetate | 0.015 | 9.9% |
| 7.4 | 0.05 M Phosphate | 0.033 | 20.6% |
| 9.0 | 0.05 M Borate | 0.110 | 53.7% |
| 12.0 | 0.1 M NaOH | 0.250 | 82.6% |
Table 2: Hypothetical Effect of Temperature on this compound Stability in pH 7.4 Buffer
| Temperature | Storage Condition | Apparent First-Order Rate Constant (k, day⁻¹) | Percent Degradation after 30 Days |
|---|---|---|---|
| 4°C | Refrigerator | 0.002 | 5.8% |
| 25°C | Room Temperature | 0.011 | 28.1% |
| 40°C | Accelerated | 0.033 | 62.8% |
| 60°C | Stressed | 0.150 | >99% |
Table 3: Hypothetical Summary of Forced Degradation Studies for this compound
| Stress Condition | Treatment Details | Time | % Degradation of this compound | Number of Major Degradants (>1%) |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60°C | 24 h | 22.5% | 2 |
| Base Hydrolysis | 0.1 M NaOH at 60°C | 8 h | 45.1% | 3 |
| Oxidation | 3% H₂O₂ at 25°C | 12 h | 31.8% | 4 |
| Thermal | Solid state at 80°C | 48 h | 8.2% | 1 |
| Photolytic | 1.2 million lux hours (visible) + 200 W h/m² (UVA) | 24 h | 15.6% | 2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
This study is designed to identify the intrinsic stability of this compound and its potential degradation pathways.
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
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Acid Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M HCl. Incubate at 60°C. Withdraw samples at 0, 4, 8, 12, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before HPLC analysis.
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Base Hydrolysis: Mix 1 mL of stock solution with 9 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw samples at 0, 2, 4, 6, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before HPLC analysis.
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Oxidative Degradation: Mix 1 mL of stock solution with 9 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at 0, 4, 8, and 12 hours.
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Thermal Degradation:
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Solution: Place a sealed vial of the stock solution in an oven at 80°C.
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Solid: Place a small amount of solid this compound powder in an open glass vial in an oven at 80°C.
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Sample both at 0, 24, and 48 hours.
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Photostability: Expose a solution (e.g., 0.1 mg/mL) and solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark under the same temperature conditions.
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Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2). Aim for 10-30% degradation to ensure that primary degradation products are formed without excessive secondary degradation.
Protocol 2: Development of a Stability-Indicating RP-HPLC Method
This protocol outlines the steps to develop an HPLC method capable of separating this compound from its process impurities and degradation products.
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Column and Mobile Phase Selection:
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Column: Start with a C18 column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size), which is a versatile choice for many small molecules.
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Mobile Phase A: 0.1% formic acid or trifluoroacetic acid in water. The acidic modifier helps to achieve sharp peaks for basic analytes.
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Mobile Phase B: Acetonitrile or methanol.
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-
Initial Gradient Development:
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Perform a rapid scouting gradient (e.g., 5% to 95% B in 15 minutes) to determine the approximate elution time of this compound.
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Set the flow rate to 1.0 mL/min and the column temperature to 30°C.
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Use a UV detector to monitor the elution, initially scanning a range (e.g., 210-400 nm) with a PDA detector to find the wavelength of maximum absorbance (λ-max).
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Method Optimization:
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Analyze a mixture of the stressed samples from the forced degradation study.
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Adjust the gradient slope to achieve adequate resolution (Rs > 1.5) between the parent peak and all degradant peaks. If co-elution occurs, try changing the organic modifier (e.g., from acetonitrile to methanol) or the pH of the aqueous mobile phase.
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Method Validation: Once a suitable separation is achieved, validate the method according to ICH guidelines for parameters including:
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Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
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Linearity: Establish a linear relationship between concentration and detector response over a defined range.
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Accuracy: Determine the closeness of the test results to the true value (e.g., via spike recovery).
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Precision: Assess the method's repeatability and intermediate precision (RSD ≤ 2.0%).
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Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH, flow rate, temperature).
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Visualizations
Signaling Pathway
Caption: Generalized signaling pathway for a Selective Estrogen Receptor Modulator (SERM).
Experimental Workflow
Caption: Experimental workflow for troubleshooting this compound stability in solution.
References
Optimizing Desketoraloxifene Dosage for In Vitro Studies: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Desketoraloxifene dosage for in vitro studies. Given the limited direct experimental data on this compound, this guide incorporates data from structurally and functionally related Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene and Tamoxifen, to provide a well-informed starting point for your research.
Quick Links
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Frequently Asked Questions (FAQs)
1. What is a recommended starting concentration for this compound in in vitro assays?
Due to the limited availability of specific IC50 values for this compound, a good starting point is to test a wide range of concentrations based on data from related SERMs like Raloxifene and Tamoxifen. A broad range from 10 nM to 100 µM is recommended for initial screening experiments.[1] For more targeted experiments, concentrations between 1 µM and 25 µM have been shown to elicit responses in various cancer cell lines for similar compounds.[2][3]
2. Which cell lines are appropriate for studying the effects of this compound?
The choice of cell line will depend on the research question. For studying estrogen receptor (ER)-mediated effects, ER-positive breast cancer cell lines such as MCF-7 and T47D are commonly used.[4][5] For investigating ER-independent effects, ER-negative cell lines like MDA-MB-231 can be utilized.
3. What are the known signaling pathways affected by this compound and related SERMs?
This compound, like other SERMs, primarily interacts with estrogen receptors (ERα and ERβ) to exert its effects. This interaction can lead to both estrogen agonist and antagonist activities depending on the tissue and the specific signaling pathway. Key pathways include:
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Classical Estrogen Receptor Signaling: Binding to ER and subsequent modulation of gene expression through estrogen response elements (EREs).
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AP-1 Tethering Pathway: SERMs can activate ERα through an AP-1-dependent mechanism, influencing a different set of target genes.
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Phospholipase D (PLD) Inhibition: this compound analogues have been identified as inhibitors of PLD enzymes.
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MAPK/ERK and PI3K/Akt Pathways: Related SERMs like Raloxifene have been shown to modulate these pathways, affecting cell proliferation and survival.
4. How should I prepare this compound for in vitro experiments?
This compound should be dissolved in a suitable solvent, such as DMSO, to create a stock solution. This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentrations. It is crucial to include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) in all experiments to account for any solvent effects.
5. What are the expected effects of this compound in vitro?
Based on its classification as a SERM and its structural similarity to Raloxifene, this compound is expected to exhibit a range of effects, including:
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Antiproliferative effects in ER-positive cancer cells.
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Modulation of apoptosis (programmed cell death).
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Inhibition of cell migration and invasion.
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Tissue-specific estrogenic or anti-estrogenic responses.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High variability in IC50 values | Inconsistent cell seeding density. | Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating. |
| Contamination of cell culture. | Regularly check for signs of contamination (e.g., cloudy media, pH changes). Use aseptic techniques. | |
| Instability of this compound in culture media. | Prepare fresh drug dilutions for each experiment. Minimize the exposure of the compound to light and elevated temperatures. | |
| No observable effect of this compound | Incorrect drug concentration. | Test a wider range of concentrations, including both lower and higher doses. |
| Low expression of target receptors (e.g., ER) in the cell line. | Verify the expression of the target receptor in your cell line using techniques like Western blot or qPCR. | |
| Insufficient incubation time. | Increase the duration of the treatment to allow for the compound to exert its effects. A time-course experiment is recommended. | |
| Unexpected cell proliferation | Agonistic effects of the SERM at certain concentrations. | Some SERMs can exhibit estrogenic (proliferative) effects at specific concentrations and in certain cell types. Carefully analyze the dose-response curve. |
| Contamination with growth-promoting substances. | Ensure all reagents and plasticware are sterile and free of contaminants. | |
| Cell death in control wells | Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle control. |
| Poor cell health. | Use cells that are in the logarithmic growth phase and have a high viability. |
Quantitative Data Summary
The following tables summarize in vitro concentration data for Raloxifene and Tamoxifen, which can serve as a reference for designing experiments with this compound.
Table 1: In Vitro Concentrations of Raloxifene
| Cell Line | Assay | Concentration Range | Observed Effect |
| Human Uterine Leiomyoma Cells | Cell Viability, Apoptosis | 10⁻⁹ M - 10⁻⁷ M | 10⁻⁹ M inhibited growth; 10⁻⁸ M and 10⁻⁷ M promoted growth. |
| Ishikawa Endometrial Adenocarcinoma | Cell Growth | 1 - 100 ng/mL | 10 and 100 ng/mL promoted cell growth. |
| MDA-MB-231 (Breast Cancer) | Soft Agar, Migration, Invasion | 5 - 15 µM | Dose-dependent suppression of colony formation, migration, and invasion. |
| Prostate Cancer Cells (EPN) | Apoptosis, Cell Cycle | 10⁻⁶ M | Inhibition of c-myc, reduction in Bcl-2, increase in activated caspase-3. |
| Neutrophils | ERK Phosphorylation | 10 µM | Inhibited PMA-induced ERK phosphorylation. |
| Mouse Bone Marrow | Osteoclastogenesis | 10⁻¹¹ M - 10⁻⁷ M | Maximal inhibition of osteoclast number at 10⁻¹¹ M. |
Table 2: In Vitro Concentrations of Tamoxifen
| Cell Line | Assay | Concentration Range | Observed Effect |
| MCF-7 (Breast Cancer) | BrdU Incorporation | 10 nM - 2000 nM | 2000 nM increased DNA synthesis. 1000 nM for 7 days increased GPER-1 expression. |
| T47D (Breast Cancer) | Proliferation | 10 nM | Proliferative effect observed. |
| MCF-7, T47D, ZR-75-1, BT474 (Breast Cancer) | Proliferation | ~108 ng/mL (Tamoxifen), ~2.6 ng/mL (4OHT) | Simulation of in vivo concentrations. |
| MCF-10A, MCF-7, BT-474 | Gene Expression | 5 µM - 25 µM | Modulated expression of genes involved in tumorigenesis. |
| HeLa (Cervical Carcinoma) | Cell Multiplication | 5 µg/mL | Inhibitory effect on cell multiplication. |
| MCF-7, MDA-MB-231 | Cell Proliferation (IC50) | 3.1 - 100 µM | 4-hydroxytamoxifen IC50: 27 µM (MCF-7), 18 µM (MDA-MB-231). |
| PANC1, MDA-MB-231, MCF-7 | Cytotoxicity (IC50) | - | Tamoxifen IC50 (72h): 33.8 µM (PANC1), 21.8 µM (MDA-MB-231). |
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is a general guideline for determining the effect of this compound on the viability of adherent cell lines.
Materials:
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This compound (dissolved in DMSO)
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Adherent cell line (e.g., MCF-7)
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Complete growth medium (e.g., DMEM with 10% FBS)
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96-well tissue culture plates
-
MTS reagent
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Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
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Prepare serial dilutions of this compound in complete growth medium. A recommended starting range is 10 nM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
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Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
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Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a plate reader.
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Calculate the percentage of cell viability relative to the vehicle control.
Signaling Pathways
The following diagrams illustrate key signaling pathways that may be modulated by this compound, based on its known targets and the mechanisms of related SERMs.
Caption: this compound interaction with Estrogen Receptor signaling pathways.
Caption: Inhibition of the Phospholipase D (PLD) signaling pathway by this compound.
Caption: Modulation of MAPK/ERK and PI3K/Akt pathways by SERMs like Raloxifene.
References
- 1. benchchem.com [benchchem.com]
- 2. Influence of Tamoxifen on Different Biological Pathways in Tumorigenesis and Transformation in Adipose-Derived Stem Cells, Mammary Cells and Mammary Carcinoma Cell Lines—An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Continuous Exposure of Breast Cancer Cells to Tamoxifen Upregulates GPER-1 and Increases Cell Proliferation [frontiersin.org]
- 5. Simulation with cells in vitro of tamoxifen treatment in premenopausal breast cancer patients with different CYP2D6 genotypes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Desketoraloxifene Solubility
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with Desketoraloxifene.
Frequently Asked Questions (FAQs)
1. Why is my this compound not dissolving in aqueous solutions?
This compound, an analog of Raloxifene, is predicted to be a Biopharmaceutics Classification System (BCS) Class II compound. This classification suggests that it possesses high permeability but low aqueous solubility, which can present significant challenges during in vitro and in vivo studies.[1] The poor solubility is likely due to its lipophilic chemical structure.
2. What are the initial steps to improve the solubility of this compound for preliminary experiments?
For initial assessments, consider the following approaches:
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Co-solvents: Employing a mixture of a water-miscible organic solvent and water can significantly increase solubility.[2][3][4]
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pH Adjustment: As this compound is likely a weakly basic compound, adjusting the pH of the medium to a more acidic range can enhance its solubility.[5]
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Use of Surfactants: Surfactants can increase solubility by forming micelles that encapsulate the hydrophobic drug molecules.
3. Can salt formation improve the solubility of this compound?
Yes, forming a salt of a poorly soluble drug is a common and effective strategy to increase its aqueous solubility and dissolution rate. This involves reacting the drug with an acid or base to create a more soluble salt form. However, the success of this method depends on the presence of an ionizable functional group in the this compound molecule.
4. What advanced techniques can be used for significant solubility enhancement for formulation development?
For more substantial and stable improvements in solubility, especially for formulation development, the following advanced methods are recommended:
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Solid Dispersions: This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which can significantly enhance the dissolution rate.
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Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area, leading to a higher dissolution velocity and saturation solubility.
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Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate the drug molecule within their hydrophobic core, forming an inclusion complex with improved aqueous solubility.
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon addition to aqueous buffer.
Possible Cause: The aqueous buffer does not provide sufficient solubilizing power for the concentration of this compound being used.
Troubleshooting Steps:
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Decrease Drug Concentration: Attempt the experiment with a lower concentration of this compound.
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Optimize Co-solvent System:
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Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol, PEG 400) in your aqueous buffer. Be mindful of the final co-solvent concentration and its potential impact on your experimental system.
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Test a range of different co-solvents to find the most effective one.
-
-
Adjust pH:
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If this compound is a weak base, incrementally decrease the pH of your buffer to determine if solubility improves.
-
Perform a pH-solubility profile to identify the optimal pH range for dissolution.
-
-
Incorporate a Surfactant:
-
Add a non-ionic surfactant like Tween 80 or a polymeric surfactant such as Poloxamer 188 to your buffer.
-
Test a range of surfactant concentrations to find the critical micelle concentration (CMC) that provides the best solubilization.
-
Data Presentation: Effect of Co-solvents on this compound Solubility (Hypothetical Data)
| Co-solvent System (v/v) | This compound Solubility (µg/mL) |
| 100% Aqueous Buffer (pH 7.4) | < 1 |
| 10% Ethanol in Buffer | 15 |
| 20% Ethanol in Buffer | 45 |
| 10% PEG 400 in Buffer | 25 |
| 20% PEG 400 in Buffer | 70 |
| 1% Tween 80 in Buffer | 50 |
Issue 2: Inconsistent results in cell-based assays due to poor drug solubility.
Possible Cause: Precipitation of this compound in the cell culture medium, leading to variable and inaccurate drug concentrations.
Troubleshooting Steps:
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Prepare a Concentrated Stock Solution: Dissolve this compound in 100% DMSO to create a high-concentration stock solution.
-
Serial Dilution: Serially dilute the stock solution in your cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity to the cells.
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Utilize Cyclodextrin Complexation:
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Prepare an inclusion complex of this compound with a cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD). This can significantly increase the aqueous solubility and reduce the need for organic solvents.
-
The complex can be prepared by co-solvent lyophilization or kneading methods.
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Data Presentation: Enhancement of Aqueous Solubility with HP-β-CD (Hypothetical Data)
| Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| This compound (unformulated) | 0.8 | - |
| This compound:HP-β-CD (1:1 molar ratio) | 85 | 106 |
| This compound:HP-β-CD (1:2 molar ratio) | 250 | 312 |
Experimental Protocols
Protocol 1: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol determines the equilibrium solubility of a compound in a specific medium.
Methodology:
-
Add an excess amount of this compound powder to a vial containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the suspension at high speed (e.g., 14,000 rpm) for 20 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
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Analyze the concentration of this compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
The measured concentration represents the equilibrium solubility of this compound in that medium.
Protocol 2: Preparation of a this compound-Polymer Solid Dispersion (Solvent Evaporation Method)
This method aims to enhance the dissolution rate by dispersing the drug in a hydrophilic polymer matrix.
Methodology:
-
Select a hydrophilic polymer (e.g., Polyvinylpyrrolidone K30 - PVP K30, Hydroxypropyl Methylcellulose - HPMC).
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Dissolve both this compound and the polymer in a common volatile organic solvent (e.g., methanol, ethanol, or a mixture) in a specific drug-to-polymer ratio (e.g., 1:4 w/w).
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Stir the solution until a clear solution is formed.
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
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Further dry the resulting solid film in a vacuum oven at a controlled temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
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The resulting solid dispersion can be scraped, pulverized, and sieved to obtain a fine powder.
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Characterize the solid dispersion for dissolution improvement compared to the pure drug.
Visualizations
Caption: Workflow for addressing solubility issues of this compound.
Caption: Logical relationships of solubility enhancement techniques.
References
- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 2. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Nanosuspension Technology for Delivery of Poorly Soluble Drugs and Its Applications: A Review | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. researchgate.net [researchgate.net]
Optimizing reaction conditions for Desketoraloxifene synthesis
Technical Support Center: Desketoraloxifene Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Core Benzothiophene Synthesis
Question: My Sonogashira coupling reaction to form the substituted alkyne is showing low yield. What are the common causes and solutions?
Answer: Low yields in Sonogashira couplings are often attributed to catalyst deactivation, poor quality of reagents, or suboptimal reaction conditions. Here are some troubleshooting steps:
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Catalyst and Ligand: Ensure your Palladium and Copper catalysts are of high quality. Old or improperly stored catalysts can be less active. Consider using a different palladium source or ligand.
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Solvent and Base: The solvent (e.g., Et3N) must be anhydrous. The presence of water can quench the catalyst. Ensure the base is fresh and added in the correct stoichiometry.
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Atmosphere: The reaction is sensitive to oxygen. Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) by properly degassing the solvent and using Schlenk techniques.
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Temperature: While the reaction is typically run at 50 °C, you can try optimizing the temperature. Sometimes a slightly lower or higher temperature can improve yields depending on the specific substrates.
Question: I am observing significant amounts of homocoupling of my terminal alkyne. How can I minimize this side reaction?
Answer: Homocoupling is a common side reaction in Sonogashira couplings. To minimize it:
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Slow Addition: Add the terminal alkyne slowly to the reaction mixture. This keeps its concentration low at any given time, disfavoring homocoupling.
-
Copper Catalyst: The amount of copper catalyst can influence homocoupling. Try reducing the amount of CuI used.
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Temperature Control: Running the reaction at a lower temperature can sometimes reduce the rate of homocoupling more than the rate of the desired cross-coupling.
Question: The iodocyclization step to form the 3-iodobenzo[b]thiophene intermediate is not going to completion. What should I check?
Answer: Incomplete iodocyclization can be due to several factors:
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Iodine Stoichiometry: Ensure you are using at least 1.2 equivalents of iodine. The iodine is consumed during the reaction, so a slight excess is necessary.
-
Reaction Time: While the reaction is often rapid (around 10-30 minutes), monitor it by TLC. If the starting material is still present, allow the reaction to stir for a longer period at room temperature.
-
Purity of Starting Material: Impurities in the alkyne starting material can interfere with the cyclization. Ensure the product from the previous step is sufficiently pure.
Section 2: Side Chain Introduction and Final Steps
Question: The Suzuki-Miyaura coupling is giving me a complex mixture of products. How can I improve the selectivity?
Answer: A complex product mixture in a Suzuki-Miyaura coupling often points to issues with the catalyst, base, or reaction conditions.
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Catalyst System: The choice of palladium catalyst and ligand is crucial. If you are getting side products, consider screening different ligand/palladium combinations.
-
Base: The choice and amount of base are critical. An inappropriate base can lead to side reactions. Ensure the base is finely ground and well-dispersed in the reaction mixture.
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Temperature Control: Overheating can lead to catalyst decomposition and side reactions. Maintain a stable and optimized temperature throughout the reaction.
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Purity of Boronic Acid: Ensure the boronic acid is pure and not degrading. Boronic acids can undergo protodeboronation, reducing the efficiency of the coupling.
Question: My Mitsunobu reaction to introduce the piperidinyl-ethoxy side chain has a low yield and is difficult to purify. What are some optimization strategies?
Answer: The Mitsunobu reaction is known for being sensitive and can produce byproducts that are difficult to separate.
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Reagent Addition Order: The order of addition of reagents is critical. Typically, the phosphine and the azodicarboxylate are mixed first, followed by the addition of the nucleophile (the alcohol), and finally the electrophile (the phenol).
-
Temperature: The reaction is exothermic. Maintain a low temperature (e.g., 0 °C to room temperature) to minimize side reactions.
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Stoichiometry: Use precise stoichiometry for all reagents. An excess of the phosphine or azodicarboxylate can lead to purification challenges.
-
Purification: The triphenylphosphine oxide byproduct can be challenging to remove. Consider purification by chromatography or crystallization. In some cases, using a polymer-bound phosphine can simplify workup.
Question: The final demethylation step with BBr3 is resulting in decomposition of my product. How can I avoid this?
Answer: Boron tribromide is a strong and corrosive Lewis acid that can cause decomposition if not handled carefully.
-
Temperature Control: This reaction must be performed at a low temperature. Start the reaction at 0 °C or even -78 °C and allow it to slowly warm to room temperature.
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Anhydrous Conditions: BBr3 reacts violently with water. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. The solvent (CH2Cl2) must be anhydrous.
-
Quenching: Quench the reaction carefully at a low temperature by slowly adding a saturated aqueous solution of sodium bicarbonate or another suitable quenching agent.
-
Reaction Time: Monitor the reaction closely by TLC. Over-exposure to BBr3 can lead to decomposition.
Data Presentation
Table 1: Summary of Reaction Conditions for this compound Synthesis
| Step | Reaction Type | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | Sonogashira Coupling | PdCl2(PPh3)2, CuI | Et3N | 50 °C | Good to Excellent |
| 2 | Methylthiolation | n-BuLi, (MeS)2 | THF | -78 °C to RT | Good to Excellent |
| 3 | Iodocyclization | I2 | CH2Cl2 | Room Temp | Good to Excellent |
| 4 | Suzuki-Miyaura Coupling | Pd(OAc)2, PPh3, Na2CO3 | Toluene/H2O | 80 °C | High |
| 5 | Mitsunobu Coupling | PPh3, DIAD | THF | 0 °C to RT | ~83% |
| 6 | Demethylation | BBr3 | CH2Cl2 | 0 °C to RT | ~78% |
Experimental Protocols
Protocol 1: General Procedure for Iodocyclization
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Dissolve the alkyne (5.0 mmol) in dichloromethane (CH2Cl2, 20 mL).
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In a separate flask, dissolve iodine (I2, 1.2 equiv) in CH2Cl2 (30 mL).
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Gradually add the iodine solution to the alkyne solution at room temperature with stirring.
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Monitor the reaction by Thin Layer Chromatography (TLC) for completion (typically within 10 minutes).
-
Upon completion, quench the reaction by washing with a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine.
-
Extract the mixture with ethyl acetate (EtOAc, 2 x 100 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography using an appropriate eluent system (e.g., EtOAc/hexanes).[1][2]
Protocol 2: General Procedure for Demethylation
-
Dissolve the methoxy-substituted precursor (0.10 mmol) in anhydrous dichloromethane (CH2Cl2, 2 mL) in a flask under a nitrogen atmosphere.
-
Cool the solution in an ice water bath.
-
While stirring, add boron tribromide (BBr3, 1.0 M solution in CH2Cl2; 4.0 equiv). The solution will typically turn orange.
-
Allow the solution to stir for 3 hours while slowly warming to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO3, 2 x 2 mL).
-
Extract the product with a mixture of 5% methanol in chloroform (CH3OH/CHCl3, 3 x 5 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure to yield the crude product.
-
Purify the product as needed, for example by column chromatography.[1]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low reaction yields.
References
Validation & Comparative
A Comparative Analysis of Desketoraloxifene and Tamoxifen on Estrogen Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Desketoraloxifene and Tamoxifen, focusing on their effects on the estrogen receptor (ER). The information is intended to support research and development efforts in the field of selective estrogen receptor modulators (SERMs).
Introduction
Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. It acts as a SERM, exhibiting both antagonist and partial agonist effects on the ER in a tissue-specific manner. This compound, a benzothiophene derivative, is structurally related to both raloxifene and the active metabolite of tamoxifen, 4-hydroxytamoxifen.[1] Emerging research suggests that this compound may offer a distinct pharmacological profile, particularly in its modulation of ER-mediated signaling pathways.
Mechanism of Action
Both Tamoxifen and this compound exert their effects by binding to the estrogen receptor and modulating its transcriptional activity.
Tamoxifen: Upon entering a cell, Tamoxifen is metabolized into its more active forms, primarily 4-hydroxytamoxifen (4-OHT) and endoxifen. These metabolites competitively bind to the ligand-binding domain of the ER, inducing a conformational change that differs from that induced by estradiol. This altered conformation typically leads to the recruitment of corepressors instead of coactivators to estrogen response elements (EREs) in the promoter regions of target genes, thereby inhibiting the transcription of estrogen-dependent genes involved in cell proliferation.[2] However, in some tissues, the Tamoxifen-ER complex can recruit coactivators, leading to partial agonist effects.
This compound: this compound also functions as a SERM. Structurally, it is more planar and conformationally similar to 4-hydroxytamoxifen than to raloxifene.[1] A key reported activity of this compound is its potent activation of the Activator Protein-1 (AP-1) signaling pathway through ERα, an effect it shares with 4-hydroxytamoxifen.[1] This suggests that its mechanism of action may be significantly influenced by the cross-talk between ER and AP-1 signaling pathways.
Quantitative Data Comparison
A direct quantitative comparison of the ER binding affinity and transcriptional activity of this compound and Tamoxifen is limited in the currently available scientific literature. The following tables summarize the available data for Tamoxifen and its active metabolite, 4-hydroxytamoxifen, and indicate where data for this compound is needed.
Table 1: Estrogen Receptor Binding Affinity
| Compound | Receptor | Parameter | Value | Reference |
| Tamoxifen | ERα | Ki | ~870 nM | [3] |
| 4-Hydroxytamoxifen | ERα | Ki | ~75 nM | |
| ERα | Kd | ~35 nM | ||
| ERα | Relative Affinity vs. Tamoxifen | 25-50x higher | ||
| This compound | ERα/ERβ | Ki / Kd | Data not available |
Table 2: Effect on ER-Positive Breast Cancer Cell Proliferation (MCF-7 cells)
| Compound | Parameter | Value | Reference |
| Tamoxifen | IC50 | 4.506 µg/mL | |
| 4-Hydroxytamoxifen | IC50 | 27 µM | |
| This compound | IC50 | Data not available |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the accurate comparison of these compounds.
Competitive Radioligand Binding Assay for Estrogen Receptor
Objective: To determine the binding affinity (Ki or IC50) of a test compound (e.g., this compound, Tamoxifen) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Purified recombinant human ERα or ERβ protein
-
Radiolabeled estradiol ([³H]E2)
-
Test compounds (this compound, Tamoxifen)
-
Assay buffer (e.g., Tris-HCl buffer with additives)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
A constant concentration of ER protein and radiolabeled estradiol are incubated in the assay buffer.
-
Increasing concentrations of the unlabeled test compound are added to the incubation mixture.
-
The mixture is incubated to allow for competitive binding to reach equilibrium.
-
The bound and free radioligand are separated (e.g., by filtration or size-exclusion chromatography).
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is calculated. The Ki value can be derived from the IC50 using the Cheng-Prusoff equation.
ERE-Luciferase Reporter Gene Assay
Objective: To measure the effect of a test compound on the transcriptional activity of the estrogen receptor mediated through an estrogen response element (ERE).
Materials:
-
ER-positive human breast cancer cell line (e.g., MCF-7)
-
ERE-luciferase reporter plasmid (containing multiple copies of an ERE upstream of a luciferase gene)
-
Transfection reagent
-
Test compounds (this compound, Tamoxifen)
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
MCF-7 cells are transiently transfected with the ERE-luciferase reporter plasmid.
-
After transfection, the cells are treated with various concentrations of the test compound in the presence or absence of estradiol.
-
Following an incubation period, the cells are lysed.
-
The luciferase activity in the cell lysates is measured using a luminometer after the addition of the luciferase assay reagent.
-
The change in luciferase expression relative to a control indicates the agonist or antagonist activity of the test compound on ER-dependent transcription.
Cell Proliferation Assay (MTT Assay)
Objective: To determine the effect of a test compound on the viability and proliferation of ER-positive breast cancer cells.
Materials:
-
ER-positive human breast cancer cell line (e.g., MCF-7)
-
Cell culture medium and supplements
-
Test compounds (this compound, Tamoxifen)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
MCF-7 cells are seeded in a 96-well plate and allowed to attach.
-
The cells are treated with a range of concentrations of the test compound.
-
After a defined incubation period (e.g., 24, 48, or 72 hours), the MTT solution is added to each well.
-
Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
The formazan crystals are dissolved by adding a solubilization solution.
-
The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%).
Signaling Pathway and Experimental Workflow Diagrams
References
Evaluating the Pan-PLD Inhibitor Profile of Desketoraloxifene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of Desketoraloxifene as a pan-phospholipase D (PLD) inhibitor. Its performance is compared with other alternatives, supported by experimental data, to offer a clear perspective on its potential in research and drug development.
Introduction to this compound's Pan-PLD Inhibition
This compound, a selective estrogen receptor modulator (SERM), has emerged as a novel scaffold for the development of PLD inhibitors.[1] Unlike many existing PLD inhibitors that show selectivity for specific isoforms, this compound and its analogues have demonstrated a unique and broad inhibitory profile across a diverse range of PLD enzymes. This includes activity against mammalian PLD1 and PLD2, the bacterial PLD from Pseudomonas aeruginosa (PldA), and N-acyl phosphatidylethanolamine-specific PLD (NAPE-PLD), an enzyme involved in the synthesis of endocannabinoids.[1][2] This pan-inhibitory characteristic suggests its potential as a versatile tool for studying the multifaceted roles of PLD signaling in various physiological and pathological processes.
Comparative Inhibitor Profile
The inhibitory potency of this compound and a comparator, FIPI, a known dual inhibitor of mammalian PLDs, is summarized in the table below. The data highlights this compound's broad-spectrum activity.
| Inhibitor | PLD Isoform | IC50 (μM) |
| This compound (10) | Mammalian PLD1 | 6.1[2] |
| Mammalian PLD2 | 2.6[2] | |
| P. aeruginosa PldA | Activity noted, specific IC50 not reported | |
| NAPE-PLD | 58 | |
| FIPI | Mammalian PLD1 | ~0.025 |
| Mammalian PLD2 | ~0.025 | |
| P. aeruginosa PldA | Not Reported | |
| NAPE-PLD | Not Reported |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are protocols for two common PLD inhibition assays.
Fluorescence-Based PLD Inhibition Assay (Amplex® Red)
This assay provides a sensitive and continuous method for measuring PLD activity.
Principle: PLD hydrolyzes phosphatidylcholine (PC) to produce choline and phosphatidic acid (PA). Choline is then oxidized by choline oxidase to produce betaine and hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with the Amplex® Red reagent to generate the highly fluorescent product, resorufin, which can be quantified.
Materials:
-
Amplex® Red reagent
-
Dimethyl sulfoxide (DMSO)
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Phosphatidylcholine (Lecithin)
-
PLD enzyme (e.g., purified mammalian PLD1/2 or bacterial PldA)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂)
-
Inhibitor compounds (this compound, etc.) dissolved in DMSO
-
96-well black microplates
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of Amplex® Red reagent in DMSO.
-
Prepare stock solutions of HRP and choline oxidase in assay buffer.
-
Prepare a substrate solution of phosphatidylcholine in assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the assay buffer.
-
Add the inhibitor compound at various concentrations.
-
Add the PLD enzyme to each well (except for the negative control).
-
Initiate the reaction by adding a mixture of Amplex® Red reagent, HRP, choline oxidase, and the PC substrate.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at multiple time points using a microplate reader with excitation at ~530-560 nm and emission detection at ~590 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (from wells without PLD enzyme).
-
Plot the rate of fluorescence increase against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a dose-response curve.
-
Mass Spectrometry-Based PLD Inhibition Assay (LC-MS/MS)
This method offers high specificity and allows for the direct quantification of the product of the PLD reaction.
Principle: PLD activity is measured by quantifying the formation of a specific product, such as phosphatidic acid (PA) or, in the presence of a primary alcohol like 1-butanol, the transphosphatidylation product phosphatidylbutanol (PtdBut). This is achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
PLD enzyme
-
Substrate: Phosphatidylcholine (PC) liposomes
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 3 mM MgCl₂, 0.5 mM EGTA, 100 mM KCl)
-
Inhibitor compounds
-
1-Butanol (for transphosphatidylation assay)
-
Internal standard (e.g., a structurally similar lipid that is not present in the sample)
-
Solvents for lipid extraction (e.g., chloroform, methanol)
-
LC-MS/MS system
Procedure:
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the assay buffer, PC liposomes, and the inhibitor at various concentrations.
-
Add 1-butanol to the reaction mixture if measuring transphosphatidylation.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the PLD enzyme.
-
Incubate at 37°C for a defined period (e.g., 20 minutes).
-
-
Lipid Extraction:
-
Stop the reaction by adding a mixture of chloroform and methanol.
-
Add the internal standard.
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the lower organic phase containing the lipids.
-
-
Sample Analysis:
-
Dry the extracted lipids under a stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.
-
Inject the sample into the LC-MS/MS system.
-
-
LC-MS/MS Detection:
-
Separate the lipids using a suitable LC column.
-
Detect and quantify the specific product (PtdBut) and the internal standard using multiple reaction monitoring (MRM) mode on the mass spectrometer.
-
-
Data Analysis:
-
Calculate the amount of product formed relative to the internal standard.
-
Plot the product formation against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
PLD Signaling Pathway and Experimental Workflow
To visualize the central role of PLD in cellular signaling and the workflow for inhibitor evaluation, the following diagrams are provided.
Caption: PLD signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of PLD inhibitors.
Conclusion
This compound represents a promising scaffold for the development of pan-PLD inhibitors, demonstrating activity against mammalian, bacterial, and NAPE-PLD isoforms. Its mid-micromolar potency against mammalian PLDs and inhibitory action against phylogenetically diverse PLDs highlight its potential as a valuable chemical probe to explore the broad roles of PLD in health and disease. Further investigation and optimization of this scaffold could lead to the development of potent and selective tools for dissecting the complexities of PLD signaling.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Desketoraloxifene
The responsible management of chemical compounds is a cornerstone of laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, understanding the correct disposal protocols for investigational compounds like desketoraloxifene is not just a matter of compliance, but a fundamental aspect of their work. Improper disposal of pharmaceutical waste can lead to environmental contamination and potential health risks.[1] This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is primarily regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and the Drug Enforcement Administration (DEA), particularly for controlled substances.[1][2][3] Many states have their own, often more stringent, regulations.[1] It is crucial to adhere to both federal and state guidelines. The EPA's regulations include specific management standards for hazardous waste pharmaceuticals.
Hazard Profile of this compound
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, analogous compounds and general laboratory chemicals are often classified with potential hazards. Standard practice dictates treating investigational compounds with a high degree of caution. General hazards for similar chemical compounds can include skin and eye irritation, respiratory irritation if inhaled, and harm if swallowed. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should always be worn when handling this compound.
Core Disposal Principles
The primary principle of pharmaceutical waste disposal is to prevent its release into the environment. Flushing of hazardous waste pharmaceuticals down drains is prohibited. For non-hazardous pharmaceuticals, at-home disposal in household trash is sometimes an option, but this is not appropriate for a laboratory setting. In a research environment, all chemical waste, including investigational compounds like this compound, should be treated as hazardous waste unless explicitly determined otherwise by a qualified safety professional.
Step-by-Step Disposal Protocol
-
Segregation and Collection:
-
Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., gloves, weighing papers, pipette tips).
-
The container must be compatible with the chemical, in good condition, and have a secure, tight-fitting lid.
-
-
Labeling:
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include the date when waste was first added to the container and the specific hazards (e.g., "Toxic," "Irritant").
-
-
Storage:
-
Store the sealed waste container in a designated, secure area, away from incompatible materials.
-
The storage area should be well-ventilated.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Disposal of hazardous pharmaceutical waste is typically done through incineration at a permitted treatment facility.
-
Quantitative Data Summary
For investigational compounds, specific quantitative disposal limits are generally not available. The guiding principle is to treat all quantities as hazardous waste.
| Parameter | Guideline | Source |
| Disposal Method | Incineration at a licensed facility | |
| Sewer Disposal | Prohibited for hazardous waste | |
| PPE Requirement | Gloves, eye protection, lab coat |
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
Essential Safety and Logistical Information for Handling Desketoraloxifene
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Desketoraloxifene is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to minimize exposure risk and ensure laboratory safety.
Hazard Identification and Personal Protective Equipment
This compound is a selective estrogen receptor modulator (SERM) and should be handled with care. Based on safety data for similar compounds, it is considered harmful if swallowed, may cause skin and serious eye irritation, and could cause respiratory irritation. It is also noted to be toxic to aquatic life.[1] The following personal protective equipment is mandatory when handling this compound.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes of solvents and accidental contact with the powder. A face shield offers broader protection. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended. | To prevent skin contact. Ensure the chosen glove material is resistant to the specific solvent being used. Regularly check gloves for any signs of degradation or perforation. |
| Body Protection | A fully buttoned laboratory coat or chemical-resistant coveralls. | To protect skin and personal clothing from contamination. For larger quantities or when there is a significant risk of splashing, chemical-resistant coveralls are recommended. |
| Respiratory Protection | An N95 respirator or higher. | Required when handling the powder outside of a certified biological safety cabinet (BSC) or fume hood to prevent inhalation of airborne particles. |
Operational and Handling Plan
Adherence to proper operational procedures is critical to minimize the risk of exposure.
General Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood or a biological safety cabinet.
-
Avoid the generation of dust.
-
Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]
-
Do not eat, drink, or smoke in the designated handling area.[2][3]
Weighing and Dissolving:
-
Weighing: Conduct all weighing of the powdered compound within a fume hood or a balance enclosure to contain any airborne particles.
-
Dissolving: Add the solvent to the weighed powder slowly to avoid splashing.
Spill Management:
-
In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel.
-
Utilize a chemical spill kit to contain and clean up the spill, ensuring appropriate PPE is worn during the cleanup process.
-
All materials used for cleanup should be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
Table 2: Disposal Procedures for this compound and Contaminated Materials
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. Do not dispose of down the drain. |
| Contaminated Labware (e.g., vials, pipette tips) | Place in a designated, sealed hazardous waste container for solid waste. |
| Contaminated PPE (e.g., gloves, lab coat) | Dispose of as hazardous solid waste in a labeled, sealed container.[4] |
| Liquid Waste (e.g., solutions containing this compound) | Collect in a labeled, sealed container for hazardous liquid waste. Ensure the container is compatible with the solvents used. |
Experimental Protocols
While specific experimental protocols for this compound are not widely published, the following protocols for the closely related SERM, Raloxifene, can be adapted. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Viability Assay (MTS Assay)
This protocol determines the effect of a compound on the viability of adherent cancer cell lines (e.g., MCF-7).
Materials:
-
This compound (dissolved in DMSO)
-
Breast cancer cell line (e.g., MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well tissue culture plates
-
MTS reagent
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours for cell attachment.
-
Prepare serial dilutions of this compound in the complete growth medium. Include a vehicle control (DMSO).
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
Gene Expression Analysis (qPCR)
This protocol is for assessing the effect of a compound on the expression of target genes.
Materials:
-
This compound
-
Target cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target and housekeeping genes
-
qPCR master mix
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with various concentrations of this compound or a vehicle control for 24-48 hours.
-
Harvest the cells and extract total RNA using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative PCR (qPCR) using primers for the target and housekeeping genes.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.
Signaling Pathway
This compound, as a SERM, exerts its effects by binding to estrogen receptors (ERα and ERβ) and modulating their activity in a tissue-specific manner. This can lead to either estrogenic (agonist) or anti-estrogenic (antagonist) effects depending on the tissue type and the co-regulatory proteins present.
Caption: SERM Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Raloxifene induces cell death and inhibits proliferation through multiple signaling pathways in prostate cancer cells expressing different levels of estrogen receptor α and β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Distinct Approaches of Raloxifene: Its Far-Reaching Beneficial Effects Implicating the HO-System [mdpi.com]
- 4. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
